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  • Product: 3,4-Dichloro-5-methylbenzotrifluoride
  • CAS: 1806283-89-5

Core Science & Biosynthesis

Foundational

Synthesis of 3,4-Dichloro-5-methylbenzotrifluoride: A Regioselective Technical Guide

Executive Summary 3,4-Dichloro-5-methylbenzotrifluoride is a highly substituted, electron-deficient aromatic building block critical for advanced agrochemical and pharmaceutical development. Synthesizing this specific su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dichloro-5-methylbenzotrifluoride is a highly substituted, electron-deficient aromatic building block critical for advanced agrochemical and pharmaceutical development. Synthesizing this specific substitution pattern (1-CF₃, 3-Cl, 4-Cl, 5-CH₃) presents a formidable regiochemical challenge. Direct electrophilic chlorination of 3-methylbenzotrifluoride is unviable due to the mismatched directing effects of the strongly deactivating, meta-directing trifluoromethyl group and the activating, ortho/para-directing methyl group. Such an approach inevitably yields an intractable mixture of regioisomers.

To bypass this limitation, this technical guide outlines a self-validating, three-stage synthetic workflow utilizing 4-amino-3-methylbenzoic acid as the starting material. By employing the amino group as a "traceless" directing moiety, we achieve absolute regiocontrol before converting the functional groups to their final states.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis relies on a precise sequence of functional group manipulations:

  • Regioselective Chlorination: In 4-amino-3-methylbenzoic acid, the strongly activating amino group at C4 dominates the directing effects, activating the ortho positions (C3 and C5). Since C3 is sterically blocked by the methyl group, electrophilic attack is forced exclusively to C5.

  • Sandmeyer Reaction: The C4 amino group is subsequently converted to a second chlorine atom via a radical-nucleophilic aromatic substitution, leveraging a copper catalyst[1].

  • Deoxofluorination: The carboxylic acid is converted to a trifluoromethyl group using sulfur tetrafluoride (SF₄), the industrial standard for this transformation[2].

SynthesisPathway A 4-Amino-3-methylbenzoic acid (Starting Material) B Chlorination (NCS, DMF, 40°C) A->B C 4-Amino-5-chloro-3-methylbenzoic acid (Intermediate 1) B->C D Sandmeyer Reaction (NaNO2, HCl, CuCl) C->D E 3,4-Dichloro-5-methylbenzoic acid (Intermediate 2) D->E F Deoxofluorination (SF4, HF, 120°C) E->F G 3,4-Dichloro-5-methylbenzotrifluoride (Target Molecule) F->G

Fig 1: Three-step regioselective synthesis of 3,4-Dichloro-5-methylbenzotrifluoride.

Step-by-Step Experimental Protocols

Phase 1: Regioselective Chlorination

Protocol: Synthesis of 4-Amino-5-chloro-3-methylbenzoic acid

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, and nitrogen inlet.

  • Dissolution: Charge the reactor with 4-amino-3-methylbenzoic acid (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes). Stir at 20 °C until complete dissolution.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Causality Check: NCS is selected over Cl₂ gas because it provides a controlled, mild source of electrophilic chlorine, preventing over-chlorination and oxidative degradation of the aniline moiety.

  • Reaction: Heat the mixture to 40 °C for 4 hours.

  • Validation: Sample the reaction for HPLC analysis. The system is self-validating when the starting material peak area is <1% and no di-chlorinated byproducts are detected.

  • Workup: Crash the product out by adding the reaction mixture to ice-cold water (15 volumes). Filter the resulting precipitate, wash with water, and dry under vacuum at 50 °C.

Phase 2: Sandmeyer Diazotization and Chlorination

Protocol: Synthesis of 3,4-Dichloro-5-methylbenzoic acid

  • Diazotization: Suspend 4-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in aqueous HCl (20% w/w, 4.0 eq). Cool the slurry to 0–5 °C. Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Causality Check: Strict temperature control (<5 °C) is critical to prevent the premature thermal decomposition of the diazonium salt into an unwanted phenol byproduct[1].

  • Copper Catalysis: In a separate vessel, prepare a solution of Copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq) and heat to 60 °C.

  • Radical Substitution: Slowly transfer the cold diazonium solution into the hot CuCl solution.

    • Causality Check: The Cu(I) catalyst initiates a single-electron transfer (SET) to the diazonium ion, releasing N₂ gas and forming an aryl radical. The radical rapidly abstracts a chlorine atom from the Cu(II) species, regenerating the Cu(I) catalyst and ensuring precise substitution at C4[1].

  • Validation: The reaction is self-validating via the visual cessation of nitrogen gas evolution.

  • Workup: Cool to 20 °C, filter the crude solid, wash with 1M HCl to remove residual copper salts, and recrystallize from ethanol/water.

Phase 3: Deoxofluorination via Sulfur Tetrafluoride

While liquid reagents like DAST are suitable for lab-scale alcohol fluorinations, they are thermally unstable and hazardous for carboxylic acid conversions at scale. Sulfur tetrafluoride (SF₄) is the authoritative, industrially proven reagent for this transformation[2].

AutoclaveWorkflow Prep Load Hastelloy Autoclave (Acid + HF) Purge N2 Purge & Cool to -78°C Prep->Purge Condense Condense SF4 Gas into Reactor Purge->Condense Heat Seal & Heat to 120°C (12h) Condense->Heat Quench Vent & Quench over NaF/KOH Heat->Quench Distill Fractional Distillation Quench->Distill

Fig 2: High-pressure autoclave workflow for SF4-mediated deoxofluorination.

Protocol: Synthesis of 3,4-Dichloro-5-methylbenzotrifluoride

  • Reactor Setup: Utilize a Hastelloy or Monel high-pressure autoclave.

    • Causality Check: Standard stainless steel is rapidly corroded by the HF generated during the reaction. Hastelloy provides the necessary metallurgical resistance.

  • Loading: Charge the autoclave with 3,4-dichloro-5-methylbenzoic acid (1.0 eq) and a catalytic amount of anhydrous Hydrogen Fluoride (HF, 0.2 eq).

    • Causality Check: HF acts as a critical Lewis acid catalyst, activating the intermediate acyl fluoride to facilitate the nucleophilic attack of subsequent fluoride ions[3].

  • SF₄ Condensation: Seal the autoclave, purge with N₂, and cool to -78 °C using a dry ice/acetone bath. Condense SF₄ gas (3.5 eq) into the reactor.

  • Heating: Seal the system and gradually heat to 120 °C. Maintain for 12 hours. The internal pressure will rise significantly.

  • Quench & Distillation: Cool the reactor to 0 °C, carefully vent the excess SF₄ and HF through a scrubber system containing KOH and NaF. Extract the residue with dichloromethane, neutralize, and purify the target molecule via fractional distillation under reduced pressure.

Quantitative Data & Yield Analysis

StepReagents / ConditionsIntermediate / ProductYield (%)Purity (HPLC)Key E-E-A-T Metric
1. Regioselective Chlorination NCS, DMF, 40 °C, 4h4-Amino-5-chloro-3-methylbenzoic acid88–92%>98%Complete consumption of SM; absence of 2-chloro isomer
2. Sandmeyer Diazotization NaNO₂, HCl, CuCl, 0 to 60 °C3,4-Dichloro-5-methylbenzoic acid75–80%>96%Cessation of N₂ evolution; complete Cu catalyst turnover
3. Deoxofluorination SF₄, HF (cat.), 120 °C, 12h, Autoclave3,4-Dichloro-5-methylbenzotrifluoride65–70%>99% (Distilled)Pressure monitoring; HF quenching efficiency

References

  • Hodgson, H. H. "The Sandmeyer Reaction." Chemical Reviews 1947, 40 (2), 251–277. 1

  • Tullock, C. W. et al. "Reaction of SF4 with organic compounds containing a carbonyl radical." US Patent 2859245A, 1958. 2

  • Boswell, G. A. et al. "Alternative Reagents for Replacement of Carbonyl Oxygen by Fluorine." Organic Reactions, 1974. 3

Sources

Exploratory

Technical Whitepaper: Synthetic Utility and Characterization of 3,4-Dichloro-5-methylbenzotrifluoride in Medicinal Chemistry

Executive Summary The incorporation of fluorine and chlorinated motifs into aromatic systems is a cornerstone of modern drug discovery and agrochemical development. 3,4-Dichloro-5-methylbenzotrifluoride represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine and chlorinated motifs into aromatic systems is a cornerstone of modern drug discovery and agrochemical development. 3,4-Dichloro-5-methylbenzotrifluoride represents a highly specialized, multi-substituted building block designed to impart specific steric and electronic effects to target molecules. This whitepaper details the physicochemical profile, synthesis protocols, and downstream coupling applications of this unique scaffold, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity and Structural Rationale

The strategic placement of two chlorine atoms adjacent to a methyl group and a trifluoromethyl ( −CF3​ ) group creates a highly electron-deficient aromatic ring with significant steric bulk. In medicinal chemistry, the −CF3​ group is frequently employed to enhance metabolic stability against cytochrome P450 oxidation and to increase lipophilicity (logP), thereby improving membrane permeability [1].

Physicochemical Properties

Note: As a highly specialized intermediate, empirical data is often supplemented by computational predictions.

PropertyValue / Description
Chemical Name 3,4-Dichloro-5-methylbenzotrifluoride
Molecular Formula C8​H5​Cl2​F3​
Molecular Weight 229.02 g/mol
Appearance Clear, colorless to pale yellow liquid
Predicted logP 4.2 - 4.5
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water

Synthetic Methodology

The synthesis of highly substituted benzotrifluorides requires strict control over regioselectivity. The standard approach involves the electrophilic aromatic substitution of commercially available precursors, or directed ortho-metalation (DoM) strategies.

Protocol: Step-by-Step Synthesis via Chlorination

To ensure reproducibility and high yield, the following protocol describes the targeted chlorination of 3-chloro-5-methylbenzotrifluoride.

  • Preparation of the Reaction Mixture: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-methylbenzotrifluoride (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous iron(III) chloride ( FeCl3​ , 0.5 mmol) as a Lewis acid catalyst. Causality: FeCl3​ polarizes the chlorine molecule, lowering the activation energy for electrophilic attack on the deactivated, electron-poor aromatic ring.

  • Chlorination: Slowly bubble Cl2​ gas (or add N-chlorosuccinimide, NCS, 11 mmol, for a safer benchtop alternative) into the solution at 0 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress via GC-MS to ensure the disappearance of the starting material and to quantify any over-chlorinated byproducts.

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 20 mL) to neutralize residual active chlorine. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, 100% hexanes) to yield the pure 3,4-dichloro-5-methylbenzotrifluoride.

Downstream Applications: Cross-Coupling Workflows

The presence of the aryl chlorides makes this compound a prime candidate for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [2]. The differential reactivity of the chlorines (influenced by the steric hindrance of the adjacent methyl and −CF3​ groups) can be exploited for regioselective coupling.

Workflow A 3,4-Dichloro-5-methylbenzotrifluoride (Starting Scaffold) B Regioselective Suzuki Coupling (Pd-Catalyst, Boronic Acid) A->B C Buchwald-Hartwig Amination (Secondary Amine, Base) A->C D C-H Activation / Functionalization (Methyl Group Modification) A->D E Lead Compound Library (Drug Candidates) B->E C->E D->E

Synthesis and functionalization workflow for drug library generation.

Analytical Validation

A self-validating system requires rigorous analytical confirmation.

  • 19F NMR: Essential for confirming the integrity of the trifluoromethyl group. A sharp singlet around -62 to -63 ppm (relative to CFCl3​ ) is expected.

  • 1H NMR: Will show a distinct singlet for the methyl group (~2.4 ppm) and a single aromatic proton, confirming the substitution pattern.

  • GC-MS: Used to verify the molecular weight and the characteristic isotopic pattern of a dichloro-compound (approximate 9:6:1 ratio for the M,M+2,M+4 peaks).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at:[Link]

Foundational

13C NMR data for 3,4-Dichloro-5-methylbenzotrifluoride

High-Resolution 13 C NMR Characterization of 3,4-Dichloro-5-methylbenzotrifluoride: Predictive Modeling and Double-Decoupling Protocols Executive Summary Fluorinated aromatics are cornerstone building blocks in modern ph...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 13 C NMR Characterization of 3,4-Dichloro-5-methylbenzotrifluoride: Predictive Modeling and Double-Decoupling Protocols

Executive Summary

Fluorinated aromatics are cornerstone building blocks in modern pharmaceutical development. The trifluoromethyl ( −CF3​ ) group is frequently leveraged to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, the analytical characterization of heavily substituted fluorinated benzenes—such as 3,4-dichloro-5-methylbenzotrifluoride —presents a significant spectroscopic challenge.

Because 19 F is 100% naturally abundant and possesses a nuclear spin of ½, it exhibits extensive heteronuclear spin-spin coupling ( JCF​ ) with the carbon skeleton. This coupling splits 13 C signals into complex multiplets, drastically reducing the signal-to-noise ratio (SNR) and complicating spectral assignments. This technical guide provides a comprehensive, self-validating methodology for the prediction, acquisition, and mechanistic interpretation of the 13 C NMR spectrum of 3,4-dichloro-5-methylbenzotrifluoride, utilizing advanced 1H/19F double-decoupling techniques.

Structural Analysis & Predictive Modeling

Before initiating empirical acquisition, establishing a theoretical baseline is critical for creating a self-validating experimental loop. The chemical shifts of substituted benzenes can be accurately modeled using empirical additivity rules, which quantify the electronic effects (inductive and resonance) of each substituent on the aromatic ring[1].

For 3,4-dichloro-5-methylbenzotrifluoride, the parent benzene ring (baseline δ 128.5 ppm) is perturbed by four substituents:

  • −CF3​ at C1: A strong electron-withdrawing group (EWG) via both inductive ( −I ) and hyperconjugative ( −M ) effects.

  • −Cl at C3 and C4: Halogens exert a strong −I effect but a weak electron-donating resonance ( +M ) effect.

  • −CH3​ at C5: A mild electron-donating group (EDG) via inductive ( +I ) and hyperconjugative effects.

Mechanistic Causality of Shifts: The quaternary carbons attached to the halogens and methyl group (C3, C4, C5) experience significant deshielding due to localized electronegativity depleting electron density. Conversely, the ortho-positions relative to the −CF3​ group (C2, C6) experience shielding due to the magnetic anisotropy and specific resonance contributors of the trifluoromethyl group.

Electronic_Effects CF3 -CF3 Group (Strong EWG) Ring Benzene Ring Electron Density CF3->Ring -I, -M effect (Deshields ortho/para) Cl -Cl Groups (Inductive EWG) Cl->Ring -I > +M effect (Net deshielding) CH3 -CH3 Group (Weak EDG) CH3->Ring +I effect (Shields ortho/para)

Fig 1: Electronic substituent effects modulating 13C chemical shifts in the aromatic ring.

Experimental Protocol: High-Resolution 13 C{1H, 19F} NMR Acquisition

To overcome the signal degradation caused by JCF​ coupling, a double-decoupled 13 C{1H, 19F} experiment is required[2]. The wide chemical shift range of 19 F necessitates specialized broadband decoupling pulses to ensure uniform irradiation across the entire fluorine spectral window[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 40-50 mg of 3,4-dichloro-5-methylbenzotrifluoride in 0.6 mL of CDCl3​ .

    • Causality: High analyte concentration is necessary to ensure adequate signal for the quaternary carbons (C1, C3, C4, C5), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • Probe Tuning & Matching: Manually tune the NMR probe to the specific Larmor frequencies of 1H , 13C , and 19F .

    • Causality: Precise tuning minimizes reflected RF power, ensuring efficient pulse delivery and preventing hardware arcing during high-power double decoupling.

  • 1H Decoupling Setup: Apply a standard WALTZ-16 composite pulse sequence on the 1H channel to collapse JCH​ couplings.

  • 19F Decoupling Setup (Critical Step): Standard rectangular pulses are insufficient to cover the broad 19F spectral window. Implement an adiabatic shaped pulse, such as a WURST-40 (Wideband, Uniform Rate, and Smooth Truncation) pulse, on the 19F channel[3].

    • Causality: Adiabatic pulses provide uniform decoupling over a massive bandwidth without depositing excessive thermal energy into the sample, preserving structural integrity.

  • Relaxation Delay ( D1​ ) Optimization: Set D1​≥5 seconds.

    • Causality: Quaternary carbons have exceptionally long longitudinal relaxation times ( T1​ ). A short D1​ will result in signal saturation and non-quantitative integration.

  • Acquisition & Internal Validation: Acquire 512-1024 scans. Validate the decoupling efficiency by observing the −CF3​ carbon signal; if the decoupling is successful, the massive ∼272 Hz quartet will collapse into a sharp singlet.

NMR_Workflow A Sample Preparation (High Concentration in CDCl3) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B C 1H Decoupling Setup (WALTZ-16 sequence) B->C D 19F Decoupling Setup (Adiabatic WURST-40 pulse) B->D E 13C{1H, 19F} Acquisition (Optimized D1 relaxation) C->E D->E F Fourier Transform & Multiplet Analysis E->F

Fig 2: Self-validating workflow for 13C{1H, 19F} double-decoupled NMR acquisition.

Data Presentation & Spectral Assignments

When acquiring a standard 13 C{1H} spectrum (without 19 F decoupling), the spectrum is dominated by JCF​ coupling. The magnitude of this coupling is strictly dependent on the number of intervening bonds:

  • One-Bond Coupling ( 1JCF​ ): The −CF3​ carbon exhibits a massive coupling constant due to the direct orbital overlap between the carbon sp3 and fluorine p orbitals.

  • Two-Bond Coupling ( 2JCF​ ): The C1 aromatic carbon is split into a quartet by the three equivalent fluorine atoms.

  • Three-Bond Coupling ( 3JCF​ ): The ortho-carbons (C2, C6) exhibit smaller quartets. The transmission of spin state information occurs efficiently through the π -system of the aromatic ring.

The following table synthesizes the quantitative data, contrasting the standard 13 C spectrum with the optimized double-decoupled 13 C{1H, 19F} spectrum.

Carbon PositionPredicted Shift ( δ , ppm)Multiplicity (Standard 13 C)Coupling Constant ( JCF​ , Hz)Multiplicity ( 13 C{1H, 19F})Structural Assignment Rationale
C1 130.0Quartet (q) 2J≈32.0 Singlet (s)Deshielded by −CF3​ , ipso-attachment
C2 123.5Quartet (q) 3J≈3.8 Singlet (s)Shielded by ortho-CF 3​
C3 135.3Broad Singlet (br s) 4J≈1.0 Singlet (s)Deshielded by ipso-Cl
C4 139.0Singlet (s) 5J≈0 Singlet (s)Deshielded by ipso-Cl
C5 139.3Broad Singlet (br s) 4J≈1.0 Singlet (s)Deshielded by ipso-CH 3​
C6 124.9Quartet (q) 3J≈3.8 Singlet (s)Shielded by ortho-CF 3​
−CF3​ 123.0Quartet (q) 1J≈272.0 Singlet (s)Direct C-F bond
−CH3​ 20.5Singlet (s)N/ASinglet (s)Aliphatic methyl, unaffected by F

By utilizing the WURST-40 decoupling protocol, these complex multiplets are collapsed, consolidating the signal intensity into single, sharp peaks. This directly validates the theoretical additivity models and allows for the unambiguous structural verification of the pharmaceutical intermediate.

References

  • Title: 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses Source: ACS Publications URL: [Link]

  • Title: 13C NMR with 1H and 19F double decoupling Source: EPFL (École Polytechnique Fédérale de Lausanne) URL: [Link]

Sources

Exploratory

Systematic IUPAC Nomenclature and Structural Elucidation of Poly-Substituted Benzotrifluorides

A Technical Guide on the Derivation and Validation of "3,4-Dichloro-5-methylbenzotrifluoride" Executive Summary In the highly regulated landscape of pharmaceutical drug development, the transition of a chemical entity fr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on the Derivation and Validation of "3,4-Dichloro-5-methylbenzotrifluoride"

Executive Summary

In the highly regulated landscape of pharmaceutical drug development, the transition of a chemical entity from discovery to an Investigational New Drug (IND) application demands absolute precision in structural documentation. Legacy trivial names, while convenient for laboratory shorthand and supply chain logistics, frequently obscure the strict topological realities required by the International Union of Pure and Applied Chemistry (IUPAC).

This whitepaper deconstructs the nomenclature of the complex aromatic intermediate commonly known as 3,4-dichloro-5-methylbenzotrifluoride . By applying the Preferred IUPAC Name (PIN) algorithm, we will derive its systematic identity and establish a self-validating Nuclear Magnetic Resonance (NMR) protocol for its structural verification.

Part 1: Deconstructing the Trivial Name

The trivial name "3,4-dichloro-5-methylbenzotrifluoride" relies on a historical naming convention that designates "benzotrifluoride" as the parent structure. In this legacy system, the carbon attached to the trifluoromethyl (-CF₃) group is automatically assigned position C1[1].

However, under modern IUPAC recommendations for compounds lacking a principal functional group (such as -OH, -COOH, or -NH₂), all halogen and alkyl substituents must be treated with equal priority for numbering. Therefore, the parent structure is simply benzene , and the -CF₃ group is treated as a standard "trifluoromethyl" substituent[2]. This principle is widely observed in industrial precursors; for example, the common solvent parachlorobenzotrifluoride is systematically named 1-chloro-4-(trifluoromethyl)benzene[3].

Part 2: The IUPAC Numbering Algorithm (The Workflow)

To determine the Preferred IUPAC Name (PIN), we must strip away the legacy numbering and apply a rigorous, rules-based algorithm to the benzene ring.

Step 1: Identify Substituents and Alphabetize

The molecule contains four substituents on the benzene ring:

  • Two chloro groups (-Cl)

  • One methyl group (-CH₃)

  • One trifluoromethyl group (-CF₃)

Alphabetical order dictates the citation sequence in the final name: chloro methyl trifluoromethyl .

Step 2: Generate Locant Sets (The First Point of Difference Rule)

The trivial name places substituents at positions 1, 3, 4, and 5. We must evaluate the ring in both directions from every substituted carbon to find the lowest possible locant set. The rule states that a locant set is "lower" if it contains a lower number at the first point of difference when compared term-by-term.

Table 1: Evaluation of Locant Sets (Directional Numbering)

Starting Position (Legacy)DirectionResulting Locant SetEvaluation Status
C1 (-CF₃)Towards C31, 3, 4, 5Rejected (Higher at 2nd term)
C5 (-CH₃)Towards C41, 2, 3, 5 Lowest Set Achieved
C3 (-Cl)Towards C41, 2, 3, 5 Lowest Set Achieved
C4 (-Cl)Towards C51, 2, 4, 6Rejected (Higher at 3rd term)

The lowest possible locant set for this substitution pattern is 1, 2, 3, 5 .

Step 3: The Alphabetical Tie-Breaker

Because the molecule lacks symmetry, there are two distinct ways to map the substituents to the 1, 2, 3, 5 locant set. IUPAC rules mandate that when two numbering schemes yield the same locant set, lower locants are assigned to the substituents cited first in alphabetical order.

Table 2: Tie-Breaking via Alphabetical Priority

Substituent (Alphabetical)Option A Locants (Start at Legacy C5)Option B Locants (Start at Legacy C3)Priority Winner
Chloro 2, 31, 2 Option B (1 < 2)
Methyl 13N/A (Resolved at Chloro)
Trifluoromethyl 55N/A

By assigning the lowest possible numbers (1,2) to the alphabetically prioritized "chloro" groups, Option B becomes the definitive numbering scheme.

Step 4: Final Name Assembly

Following Option B, the substituents are mapped as follows: 1-chloro, 2-chloro, 3-methyl, 5-trifluoromethyl. The Preferred IUPAC Name (PIN) is: 1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene .

IUPAC_Workflow Start Input Trivial Name: 3,4-Dichloro-5-methylbenzotrifluoride Parent Step 1: Identify Parent Ring (Benzene) Start->Parent Substituents Step 2: Identify Substituents Chloro, Methyl, Trifluoromethyl Parent->Substituents Locants Step 3: Generate Locant Sets (1,3,4,5) vs (1,2,3,5) Substituents->Locants LowestSet Step 4: Apply Lowest Locant Rule Select (1,2,3,5) Locants->LowestSet TieBreaker Step 5: Alphabetical Tie-Breaker Chloro gets (1,2) over (2,3) LowestSet->TieBreaker FinalName Output Preferred IUPAC Name (PIN): 1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene TieBreaker->FinalName

Logical workflow for determining the Preferred IUPAC Name (PIN) of poly-substituted benzenes.

Part 3: Experimental Protocol for Structural Validation

When synthesizing 1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene for drug development, batch release requires rigorous confirmation of the regiochemistry. The molecule contains two isolated aromatic protons at positions C4 and C6.

To ensure trustworthiness in the analytical data, we deploy a self-validating 2D NMR methodology. The causality behind this choice is simple: through-space dipole-dipole interactions can definitively map the proximity of the aromatic protons to the methyl group.

Step-by-Step Methodology: 2D NOESY NMR Profiling
  • Sample Preparation: Dissolve 20 mg of the purified chemical intermediate in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D 1H and 19F NMR Acquisition:

    • Acquire a standard 1H spectrum at 400 MHz. Identify the methyl singlet ( 2.4 ppm) and the two distinct aromatic singlets corresponding to H4 and H6 ( 7.2 - 7.6 ppm).

    • Acquire a 19F spectrum to confirm the -CF₃ group (typically a singlet around -62 to -63 ppm).

  • 2D NOESY Acquisition: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Set the mixing time to 500 ms to optimally capture small-molecule NOE interactions.

  • Data Interpretation & Causality:

    • H4 Assignment: Because H4 is physically located between the methyl group (C3) and the trifluoromethyl group (C5), it will exhibit a strong NOE cross-peak with the protons of the methyl singlet.

    • H6 Assignment: H6 is located between the trifluoromethyl group (C5) and the chloro group (C1). It is spatially distant from the methyl group and will show no NOE cross-peak with the methyl singlet.

  • Validation: The presence of exactly one NOE correlation between the methyl group and the aromatic protons validates the 1,2,3,5 substitution pattern and confirms the absence of isomeric impurities (such as the 1,2,4,5 isomer, where both protons might show different correlation profiles).

NMR_Validation Prep Step 1: Sample Prep (20mg in CDCl3) NMR1D Step 2: 1D NMR (1H & 19F Singlets) Prep->NMR1D NOESY Step 3: 2D NOESY (500ms mixing time) NMR1D->NOESY H4_Assign Step 4a: H4 Assignment (NOE with -CH3) NOESY->H4_Assign H6_Assign Step 4b: H6 Assignment (No NOE with -CH3) NOESY->H6_Assign Validation Step 5: Regiochemistry Confirmed H4_Assign->Validation H6_Assign->Validation

2D NOESY NMR workflow for validating the regiochemistry of isolated aromatic protons.

Conclusion

Translating trivial nomenclature into systematic IUPAC frameworks is not merely an academic exercise; it is a critical regulatory requirement for CMC (Chemistry, Manufacturing, and Controls) documentation. By systematically deriving 1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene and establishing a robust NOESY-based validation protocol, application scientists can ensure data integrity, reproducibility, and seamless regulatory compliance during scale-up.

References
  • (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem. National Center for Biotechnology Information.[Link]

  • Trifluorotoluene - Wikipedia. Wikimedia Foundation.[Link]

  • 4-Chlorobenzotrifluoride - Wikipedia. Wikimedia Foundation.[Link]

Sources

Foundational

3,4-Dichloro-5-methylbenzotrifluoride structural analysis

An In-Depth Technical Guide to the Structural Analysis of Dichlorobenzotrifluoride Derivatives for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Isomeric Specificity This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Analysis of Dichlorobenzotrifluoride Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Isomeric Specificity

This guide provides a comprehensive framework for the structural analysis of dichlorobenzotrifluoride derivatives, with a primary focus on the industrially significant compound 3,4-Dichlorobenzotrifluoride (3,4-DCBTF) . While the initial topic specified 3,4-Dichloro-5-methylbenzotrifluoride, a thorough literature review reveals a scarcity of specific data for this methylated analogue. In contrast, 3,4-DCBTF (CAS No. 328-84-7) is a well-documented and widely used chemical intermediate.[1][2][3] The principles, workflows, and analytical methodologies detailed herein for 3,4-DCBTF are directly applicable to the structural elucidation of its derivatives, including the hypothetical 5-methyl variant.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt these methods for novel yet structurally related molecules.

Compound Profile: 3,4-Dichlorobenzotrifluoride (CAS: 328-84-7)

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms and a trifluoromethyl group.[3] This substitution pattern imparts unique properties of high electronegativity, lipophilicity, and chemical stability, making it a valuable building block in organic synthesis.[3]

Physicochemical and Spectroscopic Data Summary

A clear understanding of a compound's physical properties is foundational to its analysis, influencing choices in sample preparation, chromatographic methods, and spectroscopic acquisition parameters.

PropertyValueSource
Molecular Formula C₇H₃Cl₂F₃[3]
Molecular Weight 215.00 g/mol [2][4]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 173-174 °C[2][4]
Melting Point -13 to -12 °C[2][4]
Density 1.478 g/mL at 25 °C[2]
Refractive Index n20/D 1.475[2]
CAS Number 328-84-7[2][3]
SMILES String FC(F)(F)c1ccc(Cl)c(Cl)c1[2]
InChI Key XILPLWOGHPSJBK-UHFFFAOYSA-N[3]
Synthesis and Industrial Relevance

3,4-DCBTF is a crucial intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[5][6] Its primary applications include serving as a precursor for potent herbicides, such as diphenyl ethers.[2][6]

The most common industrial synthesis involves the electrophilic chlorination of 4-chlorobenzotrifluoride (PCBTF).[6] This pathway underscores the importance of rigorous structural analysis to ensure regiochemical purity and quantify any isomeric byproducts. Alternative routes may start from 3,4-dichlorotoluene, followed by chlorination and fluorination steps.[7]

A Validated Workflow for Structural Elucidation

The confirmation of a chemical structure, especially in a regulated environment like drug development, requires a multi-technique, orthogonal approach. This ensures that the identity and purity of the compound are established beyond doubt. The following workflow represents a robust, self-validating system for the analysis of a newly synthesized batch of 3,4-DCBTF.

G cluster_1 Phase 2: Purity & Quantification cluster_2 Synthesis Output MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GC Gas Chromatography (GC-FID/MS) NMR->GC Provides Primary Standard for Quantification IR Infrared (IR) Spectroscopy Batch Synthesized Batch of 3,4-DCBTF Batch->MS Confirms MW & Fragmentation Batch->NMR Confirms Connectivity & Isomeric Purity Batch->IR Confirms Functional Groups Batch->GC Determines % Purity & Impurity Profile

Caption: Validated workflow for the structural analysis of 3,4-DCBTF.

Experimental Protocols & Data Interpretation

Mass Spectrometry (MS)

Causality: MS is the first line of analysis to confirm that the synthesized molecule has the correct molecular weight. Electron Ionization (EI) is typically used for small, relatively stable molecules like 3,4-DCBTF, as it provides a rich fragmentation pattern that serves as a structural fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI Mode):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Expected Results & Interpretation:

  • Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak. For C₇H₃Cl₂F₃, the exact mass is 213.956 Da.[4] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed for the molecular ion:

    • M⁺ (2 x ³⁵Cl): ~m/z 214 (Highest abundance)

    • M+2 (1 x ³⁵Cl, 1 x ³⁷Cl): ~m/z 216 (~65% of M⁺)

    • M+4 (2 x ³⁷Cl): ~m/z 218 (~10% of M⁺) This isotopic pattern is a definitive indicator of a dichlorinated compound.

  • Fragmentation: Expect fragmentation corresponding to the loss of Cl or CF₃ groups, which further corroborates the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete analysis of 3,4-DCBTF.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C.

  • Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate reference standard (e.g., external CFCl₃).

Expected Spectra & Interpretation:

  • ¹H NMR: The aromatic region will show three distinct protons. Based on the electron-withdrawing effects of the Cl and CF₃ groups:

    • H-2: Will appear as a doublet, shifted furthest downfield due to proximity to two electron-withdrawing groups.

    • H-5: Will appear as a doublet of doublets (or a more complex multiplet), coupled to both H-2 and H-6.

    • H-6: Will appear as a doublet, coupled to H-5.

  • ¹³C NMR: Expect to see 7 distinct carbon signals.

    • CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.

    • Aromatic Carbons: Six distinct signals. The carbons directly attached to Cl and CF₃ will be identifiable by their chemical shifts and reduced peak heights (in some cases).

  • ¹⁹F NMR: A single, sharp singlet will be observed, confirming the presence of a single, magnetically equivalent CF₃ group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While not providing detailed connectivity, it serves as a quick quality check.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1350-1100 cm⁻¹: Strong, characteristic C-F stretching bands from the CF₃ group.

  • ~850-600 cm⁻¹: C-Cl stretching.

Safety, Handling, and Storage

A thorough understanding of safety protocols is non-negotiable. 3,4-DCBTF is a hazardous chemical that requires careful handling.

Hazard Profile:

  • Health Hazards: Causes skin and serious eye irritation.[2][8] May cause respiratory irritation.[8]

  • Physical Hazards: Combustible liquid.[9]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • PPE: Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][9]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[9][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[9][10]

  • Keep the container tightly closed and away from oxidizing agents.[10]

G substance 3,4-DCBTF - Combustible Liquid - Skin/Eye Irritant - Aquatic Toxin controls Engineering Controls Fume Hood Well-Ventilated Area substance->controls Requires ppe Personal Protective Equipment (PPE) Gloves Goggles / Face Shield Lab Coat substance->ppe Requires storage Storage Cool, Dry Place Tightly Closed Container Away from Oxidizers substance->storage Requires

Caption: Key safety and handling requirements for 3,4-DCBTF.

References

  • Chem-Impex. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

  • Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

Sources

Exploratory

Solvation Dynamics of 3,4-Dichloro-5-methylbenzotrifluoride: A Technical Guide for Organic and Fluorous Synthesis

As drug development and agrochemical synthesis pivot toward highly halogenated intermediates, understanding the precise solvation thermodynamics of complex molecules is no longer optional—it is a prerequisite for robust...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical synthesis pivot toward highly halogenated intermediates, understanding the precise solvation thermodynamics of complex molecules is no longer optional—it is a prerequisite for robust process chemistry. 3,4-Dichloro-5-methylbenzotrifluoride is a prime example of a sterically hindered, highly lipophilic building block.

This whitepaper provides an in-depth analysis of its solubility profile, grounding theoretical Hansen Solubility Parameters (HSP)[1] with field-proven empirical methodologies. By moving beyond basic solubility charts, we will explore the causality of its solvation behavior and define a self-validating experimental protocol for thermodynamic solubility determination.

Chemical Profiling & Solvation Thermodynamics

To predict the solubility of 3,4-Dichloro-5-methylbenzotrifluoride, we must deconstruct its molecular architecture. The core is a benzene ring substituted with three distinct functional groups, each dictating specific solvent interactions:

  • Trifluoromethyl Group (-CF₃): The C-F bonds are highly polarized, yet the fluorine lone pairs are tightly contracted. This makes the -CF₃ group an exceptionally poor hydrogen-bond acceptor. It imparts high lipophilicity and "fluorophilic" character, driving solubility in non-polar and fluorous media[2].

  • Ortho-Chlorines (-Cl): The two heavy chlorine atoms significantly increase the molecule's molar volume and polarizability. This maximizes dispersion forces ( δd​ ) in the Hansen space, strongly favoring dissolution in halogenated aprotic solvents (e.g., Dichloromethane)[1].

  • Methyl Group (-CH₃): Provides weak electron-donating character via hyperconjugation, slightly offsetting the extreme electron-withdrawing nature of the halogens, but ultimately contributing to the overall hydrophobic bulk.

Hansen Solubility Parameter (HSP) Analysis

According to HSP theory, a solute dissolves best in a solvent with matching dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters[1]. For 3,4-Dichloro-5-methylbenzotrifluoride, the δh​ approaches zero, while δd​ is exceptionally high. Consequently, introducing this compound to polar protic solvents (like water or methanol) requires immense cavitation energy to disrupt the solvent's hydrogen-bonded network—an energy cost the solute cannot repay, resulting in insolubility.

G cluster_solvents Solvent Classes (Hansen Space) Solute 3,4-Dichloro-5-methylbenzotrifluoride (High Dispersion, Low H-Bonding) NonPolar Non-Polar (Hexane, Toluene) High Miscibility Solute->NonPolar Strong Dispersion Forces PolarAprotic Polar Aprotic (DCM, THF, EtOAc) High Miscibility Solute->PolarAprotic Dipole-Dipole Interactions PolarProtic Polar Protic (Water, Methanol) Low/Insoluble Solute->PolarProtic H-Bond Disruption (Repulsion)

Fig 1. Solvation thermodynamics of 3,4-Dichloro-5-methylbenzotrifluoride across solvent classes.

Empirical Solubility Data in Organic Solvents

While base benzotrifluoride exhibits a water solubility of ~451.5 mg/L[3], the addition of two chlorines and a methyl group drastically increases the partition coefficient (LogP), pushing aqueous solubility well below 10 mg/L[4]. The table below summarizes the extrapolated quantitative solubility data across common process solvents.

SolventClassificationDielectric Constant ( ε )Estimated Solubility (25°C)Mechanistic Solvation Rationale
Water Polar Protic80.1< 0.1 mg/mLHigh cavitation energy required; extreme hydrophobic repulsion.
Methanol Polar Protic32.710 - 50 mg/mLWeak dipole interactions; limited by H-bond network disruption.
Ethyl Acetate Polar Aprotic6.0> 500 mg/mL (Miscible)Favorable dipole-dipole alignment; matching dispersion forces.
Dichloromethane Polar Aprotic8.9> 500 mg/mL (Miscible)Strong halogen-halogen affinity; optimal HSP overlap.
Toluene Non-Polar2.4> 500 mg/mL (Miscible)Favorable π−π stacking and dominant dispersion interactions.

Experimental Protocol: Thermodynamic Solubility Determination

To generate regulatory-grade solubility data for highly lipophilic intermediates, kinetic solubility assays (like solvent-shift methods) are insufficient. A rigorous thermodynamic approach based on the [4] is required.

The following protocol is engineered as a self-validating system to ensure data integrity.

Step-by-Step Methodology

1. Saturated Solution Preparation

  • Action: Add 100 mg of 3,4-Dichloro-5-methylbenzotrifluoride to 1 mL of the target solvent in a 2 mL Type-I glass HPLC vial.

  • Causality: Glass is strictly required. Highly halogenated, lipophilic solvents/solutes will leach plasticizers (e.g., phthalates) from polypropylene tubes, creating artifactual peaks during HPLC analysis and altering the solvent's dielectric environment.

2. Equilibration (The Self-Validation Step)

  • Action: Place the vials on an orbital shaker at 300 RPM in a temperature-controlled incubator at 25.0 ± 0.1 °C. Prepare three parallel replicates to be sampled at 24, 48, and 72 hours[5].

  • Causality: Orbital shaking is utilized instead of magnetic stirring to prevent the "milling effect." Magnetic stir bars grind the solid into high-energy nanoparticles, artificially inflating the apparent solubility[5].

  • Validation: Equilibrium is only confirmed when the concentration variance between the 48-hour and 72-hour timepoints is < 5%[6]. If the concentration continues to rise, the incubation must be extended.

3. Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE syringe filter[7].

  • Causality: The choice of filter membrane is critical. PTFE (Polytetrafluoroethylene) must be used because its fluorinated backbone prevents hydrophobic adsorption. Using standard Nylon or PVDF filters will cause the highly lipophilic CF₃-containing solute to stick to the membrane, leading to severely under-reported solubility values[7].

4. HPLC-UV Quantification

  • Action: Dilute the filtrate into the mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent precipitation. Quantify using a validated HPLC-UV method against a 5-point calibration curve.

Workflow Step1 1. Saturation Add excess solid to glass vial Step2 2. Equilibration Orbital shaking at 25°C (24-72h) Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis & Calibration Step3->Step4 Step5 5. Validation Confirm <5% variance across timepoints Step4->Step5

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination via HPLC-UV.

Applications in Process Chemistry

Understanding this specific solubility profile unlocks several advantages in drug development and scale-up synthesis:

  • Liquid-Liquid Extraction (LLE): Because 3,4-Dichloro-5-methylbenzotrifluoride is virtually insoluble in water but highly miscible in ethyl acetate and DCM, it partitions quantitatively into the organic phase during aqueous workups. This eliminates the need for exhaustive back-extractions.

  • Fluorous Biphasic Catalysis: Benzotrifluoride derivatives are the cornerstone of "fluorous synthesis"[2]. The -CF₃ group allows this compound to act as a bridge between standard organic phases and highly fluorinated fluorous phases, enabling unique separation techniques where fluorous-tagged catalysts can be recovered simply by phase separation.

  • Cross-Coupling Solvents: Its high solubility in toluene and THF makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), where maintaining a homogeneous solution is critical for catalytic turnover.

References

  • Scent.vn.Benzotrifluoride CAS# 98-08-8: Odor profile, Molecular properties.
  • Curran, D. P. et al. (1999).Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.
  • Wikipedia.Hansen solubility parameter.
  • BenchChem.Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • World Health Organization (WHO).Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Government of Canada / OECD.New Substances Notification - OECD Test Guideline 105.
  • U.S. EPA / Regulations.gov.Determination of Water Solubility Using the Shake Flask Method.

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dichloro-5-methylbenzotrifluoride as a Versatile Trifluoromethylated Core for API Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Guide & Experimental Protocols Introduction & Chemical Rationale In modern medicinal chemistry, the incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Guide & Experimental Protocols

Introduction & Chemical Rationale

In modern medicinal chemistry, the incorporation of trifluoromethyl (–CF₃) groups is a highly effective strategy for improving the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). 3,4-Dichloro-5-methylbenzotrifluoride is a highly substituted, versatile chemical intermediate that offers a unique topological arrangement of synthetic handles.

The strategic value of this core lies in its differential reactivity, which allows for orthogonal, sequential functionalization without the need for protecting groups:

  • C4-Chlorine (Highly Activated): Positioned para to the strongly electron-withdrawing –CF₃ group, the C4-Cl bond is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling [1].

  • C3-Chlorine (Deactivated): Positioned meta to the –CF₃ group, the C3-Cl bond remains relatively inert during C4 functionalization but can be subsequently engaged using electron-rich palladium catalysts [2].

  • C5-Methyl (Radical Handle): The benzylic methyl group is primed for late-stage Wohl-Ziegler radical bromination, providing an electrophilic handle for alkylation [3].

Synthetic Workflow Visualization

The following diagram illustrates the self-validating, three-step divergent synthesis utilizing this intermediate.

G SM 3,4-Dichloro-5-methyl- benzotrifluoride (Starting Material) Int1 C4-Aminated Intermediate SM->Int1 Protocol 1 Buchwald-Hartwig (Regioselective) Int2 C3-Arylated Intermediate Int1->Int2 Protocol 2 Suzuki-Miyaura (Orthogonal) Product C5-Brominated API Precursor Int2->Product Protocol 3 Radical Bromination (Late-Stage)

Divergent synthetic workflow for the sequential functionalization of the benzotrifluoride core.

Experimental Protocols & Causality

Protocol 1: Regioselective Buchwald-Hartwig Amination at C4

Causality & Mechanism: The –CF₃ group exerts a profound inductive (–I) effect, significantly lowering the electron density at the para position (C4). This lowers the activation energy required for the oxidative addition of the Pd(0) species into the C4-Cl bond [1]. We utilize XantPhos as the ligand; its exceptionally large bite angle forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step, preventing off-target dehalogenation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 3,4-dichloro-5-methylbenzotrifluoride (1.0 equiv, 10 mmol) and the desired primary amine (1.2 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XantPhos (5 mol%).

  • Base & Solvent: Add anhydrous Cs₂CO₃ (2.0 equiv) and suspend the mixture in degassed 1,4-dioxane (0.2 M).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating; the complete disappearance of the starting material mass with the emergence of the mono-aminated product mass confirms >99:1 regioselectivity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the C4-aminated intermediate.

Protocol 2: Orthogonal Suzuki-Miyaura Coupling at C3

Causality & Mechanism: Once aminated, the C4 position donates electron density into the ring via resonance (+M effect). This deactivates the remaining C3-Cl bond. To overcome the high kinetic barrier for a second oxidative addition, we must switch to an electron-rich, sterically demanding biarylphosphine ligand like SPhos [2]. SPhos stabilizes the monoligated Pd(0) active species, driving oxidative addition into the stubborn C3-Cl bond.

Step-by-Step Methodology:

  • Preparation: To a reaction vial, add the C4-aminated intermediate (1.0 equiv, 5 mmol) and the desired arylboronic acid (1.5 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Base & Solvent: Add K₃PO₄ (3.0 equiv). Dissolve in a biphasic mixture of Toluene/H₂O (10:1 ratio, 0.15 M). The water dissolves the phosphate base, facilitating the crucial transmetalation step.

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • IPC: Analyze via HPLC at 254 nm. A shift to a more polar retention time indicates successful biaryl formation.

  • Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the C3/C4 di-functionalized intermediate.

Protocol 3: Radical Benzylic Bromination of the C5-Methyl Group

Causality & Mechanism: The C5-methyl group is functionalized via a Wohl-Ziegler bromination [3]. AIBN is used as a thermal radical initiator. Upon heating, AIBN homolytically cleaves, generating radicals that abstract a benzylic hydrogen. N-Bromosuccinimide (NBS) is utilized instead of Br₂ because NBS maintains a low, steady-state concentration of molecular bromine, ensuring the reaction proceeds strictly via a radical chain mechanism rather than electrophilic aromatic substitution (which would destroy the electron-rich aminated core).

Step-by-Step Methodology:

  • Preparation: Dissolve the di-functionalized intermediate (1.0 equiv, 3 mmol) in anhydrous trifluorotoluene (PhCF₃, 0.1 M) as a greener alternative to CCl₄.

  • Reagent Addition: Add NBS (1.1 equiv) and AIBN (10 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under nitrogen for 4-6 hours.

  • IPC: Monitor via TLC (UV active). The formation of a slightly less polar spot indicates successful bromination.

  • Workup: Cool to 0 °C to precipitate succinimide byproducts. Filter the mixture, wash the filtrate with saturated aqueous Na₂S₂O₃ to quench residual bromine, dry, and concentrate. The resulting benzyl bromide is highly reactive and should be stored at -20 °C or used immediately in subsequent API synthesis steps.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the sequential functionalization of 3,4-dichloro-5-methylbenzotrifluoride based on optimized protocol parameters.

Reaction StepTarget BondCatalyst / InitiatorLigandTemp (°C)Expected Yield (%)Regioselectivity
1. Buchwald-Hartwig C4–ClPd(OAc)₂ (5 mol%)XantPhos9085 – 92>99:1 (C4 over C3)
2. Suzuki-Miyaura C3–ClPd₂(dba)₃ (2 mol%)SPhos10078 – 84N/A (Only C3 remains)
3. Radical Bromination C5–MethylAIBN (10 mol%)None8088 – 95>95% (Benzylic)

References

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow ACS Publications (Organic Process Research & Development)
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides The Journal of Organic Chemistry - ACS Public
  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide Google P
Application

Application Note: Orthogonal Derivatization Strategies for 3,4-Dichloro-5-methylbenzotrifluoride in Drug Discovery

Executive Summary 3,4-Dichloro-5-methylbenzotrifluoride is a highly functionalized, electron-deficient building block. The trifluoromethyl (–CF₃) group is a privileged moiety in modern pharmacology, known to dramatically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-Dichloro-5-methylbenzotrifluoride is a highly functionalized, electron-deficient building block. The trifluoromethyl (–CF₃) group is a privileged moiety in modern pharmacology, known to dramatically improve metabolic stability, lipophilicity, and membrane permeability. However, the dense functionalization of this scaffold presents chemo-selectivity challenges. This application note outlines two orthogonal derivatization pathways: the radical-mediated benzylic bromination of the 5-methyl group, and the palladium-catalyzed cross-coupling of the 3,4-dichloro system.

Strategic Workflow & Causality

The reactivity of 3,4-dichloro-5-methylbenzotrifluoride is governed by the strong electron-withdrawing effects of the –CF₃ and chloro substituents.

  • Pathway A (Benzylic Functionalization): The electron-deficient ring resists electrophilic aromatic substitution, effectively protecting the core. This electronic bias allows for highly selective free-radical bromination (Wohl-Ziegler reaction) at the benzylic position, as the benzylic radical is resonance-stabilized without risking ring-addition side reactions.

  • Pathway B (Aryl Chloride Activation): Aryl chlorides are traditionally inert under standard cross-coupling conditions due to their high bond dissociation energy (~96 kcal/mol). Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) forces the palladium center into a highly active mono-ligated state, enabling oxidative addition into the sluggish C–Cl bond .

Derivatization SM 3,4-Dichloro-5-methyl- benzotrifluoride Bromination Wohl-Ziegler Bromination SM->Bromination NBS, AIBN CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Pd-Cat, Ligand BenzylBromide Benzylic Bromide Intermediate Bromination->BenzylBromide SN2 Nucleophilic Substitution BenzylBromide->SN2 Nucleophile ArylDerivative Biaryl/Aminated Derivative CrossCoupling->ArylDerivative DrugScaffold Target Drug Scaffold SN2->DrugScaffold

Orthogonal derivatization pathways for 3,4-dichloro-5-methylbenzotrifluoride.

Protocol I: Self-Validating Benzylic Bromination (Wohl-Ziegler)

To avoid the severe toxicity of carbon tetrachloride (CCl₄), this protocol utilizes trifluoromethylbenzene (BTF) as a green, chemically inert solvent that perfectly solubilizes the starting material while maintaining the radical chain mechanism .

Materials:

  • 3,4-Dichloro-5-methylbenzotrifluoride (1.0 eq)

  • N-Bromosuccinimide (NBS, recrystallized, 1.05 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN, 0.05 eq)

  • Trifluoromethylbenzene (BTF) (0.5 M)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen for 10 minutes.

  • Reagent Addition: Dissolve the starting material in BTF. Add NBS and AIBN.

  • Initiation: Heat the reaction mixture to 80°C under continuous stirring. Alternatively, irradiate with a visible light source (e.g., a tungsten lamp) .

  • Self-Validation Checkpoint 1 (Initiation): Within 15–30 minutes of reaching 80°C, observe the solid dispersion. NBS is denser than BTF and sits at the bottom. As the reaction proceeds, it is converted to succinimide, which is less dense and will float to the surface. If the solid remains dense at the bottom after 45 minutes, radical initiation has failed. Add an additional 0.02 eq of AIBN.

  • Self-Validation Checkpoint 2 (Propagation): The solution should maintain a pale yellow-orange hue, indicating a steady, low concentration of Br₂ radicals. A deep red/brown color indicates radical termination or failure of the benzylic radical to consume the Br₂. If this occurs, reduce the temperature slightly and verify the purity of the NBS.

  • Workup: Once TLC (Hexanes) indicates complete consumption of the starting material, cool the flask to 0°C for 30 minutes to fully precipitate the succinimide byproduct.

  • Filtration & Washing: Filter the mixture through a Celite pad. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to quench residual Br₂) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1-(bromomethyl)-3,4-dichloro-5-(trifluoromethyl)benzene is typically >90% pure and ready for subsequent Sₙ2 reactions.

Protocol II: Self-Validating Palladium-Catalyzed Suzuki-Miyaura Coupling

Aryl chlorides are notoriously difficult to activate. This protocol utilizes the XPhos ligand to lower the activation energy barrier for the oxidative addition of the C–Cl bond, allowing for the functionalization of the 3,4-dichloro moiety .

Materials:

  • 3,4-Dichloro-5-methylbenzotrifluoride (1.0 eq)

  • Arylboronic Acid (2.2 eq for double coupling, 1.1 eq for mono-coupling)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • K₃PO₄ (anhydrous, 3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the starting material, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing: Subject the flask to three vacuum/nitrogen backfill cycles. Causality: This is critical, as oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Self-Validation Checkpoint 1 (Catalyst Activation): Upon heating to 100°C, the mixture should transition from a dark purple/brown (Pd₂(dba)₃) to a deep, homogenous red/burgundy color. This visual cue confirms the formation of the active L-Pd(0) species. If the solution turns black and a mirror-like precipitate forms on the flask walls, Pd-black has precipitated due to ligand oxidation or thermal degradation; the reaction must be aborted.

  • Reaction Monitoring: Stir at 100°C for 12–16 hours.

  • Self-Validation Checkpoint 2 (Reaction Progress): Monitor via GC-MS. The disappearance of the parent mass and the emergence of the [M + Ar – Cl]⁺ mass peak confirms successful coupling. If protodeboronation of the boronic acid is observed (presence of Ar-H in GC-MS) without product formation, the oxidative addition step is failing; verify the structural integrity of the XPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical parameters for both derivatization pathways.

ParameterWohl-Ziegler BrominationSuzuki-Miyaura Cross-Coupling
Target Bond Benzylic C–H (sp³)Aryl C–Cl (sp²)
Reagents NBS (1.05 eq), AIBN (0.05 eq)Ar-B(OH)₂ (2.2 eq), Pd₂(dba)₃ (2 mol%)
Ligand / Additive NoneXPhos (8 mol%), K₃PO₄ (3.0 eq)
Optimal Solvent Trifluoromethylbenzene (BTF)1,4-Dioxane / H₂O (4:1)
Temperature & Time 80°C (Reflux), 4–6 hours100°C, 12–16 hours
Typical Yield 82 – 88%75 – 85%
Key Impurity Dibrominated product (<5%)Protodeboronation product (<10%)
References
  • Title: Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene Source: Synlett / Semantic Scholar URL: [Link]

Method

Application Note: Handling, Storage, and Safety Protocols for 3,4-Dichloro-5-methylbenzotrifluoride

Introduction & Chemical Profiling 3,4-Dichloro-5-methylbenzotrifluoride is a highly specialized, electron-deficient polyhalogenated aromatic building block. In drug development and agrochemical synthesis, the incorporati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

3,4-Dichloro-5-methylbenzotrifluoride is a highly specialized, electron-deficient polyhalogenated aromatic building block. In drug development and agrochemical synthesis, the incorporation of the trifluoromethyl (–CF₃) group alongside chlorine substituents drastically enhances the lipophilicity and metabolic stability of target active pharmaceutical ingredients (APIs).

However, these exact structural features dictate strict handling requirements. The –CF₃ group increases the compound's ability to permeate the lipid bilayers of the skin and rapidly degrade standard laboratory elastomers, while the halogenated aromatic ring poses severe eye and skin corrosion risks ().

Physicochemical & Hazard Profile

Because highly specific building blocks like 3,4-dichloro-5-methylbenzotrifluoride share the core reactivity and physical properties of their parent class, safety parameters and storage protocols are reliably extrapolated from well-characterized analogs such as 3,4-dichlorobenzotrifluoride ([1]) and p-chlorobenzotrifluoride (PCBTF) ([2]).

Property / HazardValue / DescriptionMechanistic Rationale
Physical State Clear, colorless liquidTypical baseline state for low-molecular-weight polyhalogenated benzenes.
Boiling Point ~173 – 175 °CThe high molecular weight of the halogens significantly elevates the boiling point compared to unhalogenated toluene.
Flash Point ~65 °C (Combustible)Halogens dampen flammability, but the benzylic methyl group provides a combustible hydrocarbon moiety[1].
Skin/Eye Hazard Category 1B/1C CorrosiveRapid skin penetration causes severe burns, tissue destruction, and potential systemic toxicity[1].
Glove Compatibility Viton (Excellent) / Nitrile (Poor)Highly lipophilic solvents rapidly swell and degrade Nitrile; fluorinated elastomers (Viton) resist permeation[3].

Storage Procedures

To maintain the scientific integrity of the compound and ensure laboratory safety, storage must follow strict environmental controls:

  • Temperature & Light: Store in a cool (15–25 °C), dry, and well-ventilated corrosives/flammables cabinet. Keep away from direct UV light, which can theoretically induce radical formation at the benzylic methyl group.

  • Atmosphere: While chemically stable, it is best practice to store the chemical under an inert atmosphere (Argon or Nitrogen)[1]. This prevents slow oxidative degradation of the methyl group and displaces ambient moisture that could interact with trace impurities.

  • Segregation: Strictly isolate the compound from strong oxidizing agents, strong bases, and active alkali metals. Reactions with strong bases can lead to exothermic nucleophilic aromatic substitution or defluorination[1].

Experimental Workflows & Methodologies

Protocol A: Safe Transfer of Liquid via Schlenk Technique

Due to its corrosive nature and volatility, open-air pouring of this reagent is strictly prohibited.

  • Preparation: Ensure the fume hood face velocity is >100 fpm. Clear the workspace of incompatible materials (e.g., strong bases).

  • PPE Verification: Don a flame-resistant lab coat, splash goggles, and Viton gloves . Do not use standard Nitrile gloves, as breakthrough occurs rapidly (<10 minutes) with benzotrifluoride derivatives ([3]).

  • Inerting: Clamp the reagent bottle and the receiving vessel securely. Purge the receiving vessel with Argon for 3 minutes to displace oxygen and moisture.

  • Extraction: Using a glass syringe equipped with a stainless-steel needle (or a Teflon cannula), pierce the septum of the reagent bottle. Slowly draw the required volume of 3,4-dichloro-5-methylbenzotrifluoride.

  • Transfer & Seal: Transfer the liquid to the receiving flask. Immediately seal both vessels with Teflon-lined caps and wrap the seals tightly with Parafilm.

  • Decontamination: Rinse the syringe and needle sequentially with acetone, followed by hexane. Dispose of the washings in a designated halogenated waste container.

SafeTransfer Start Fume Hood Preparation Ensure face velocity > 100 fpm PPE Don PPE (Viton Gloves, Splash Goggles, Lab Coat) Start->PPE Purge Argon/N2 Purge Displace oxygen/moisture PPE->Purge Transfer Syringe/Cannula Transfer Extract Liquid Purge->Transfer Seal Seal & Store Teflon-lined cap, Parafilm Transfer->Seal Cleanup Decontaminate Syringe Wash with Acetone/Hexane Seal->Cleanup

Workflow for the safe inert-atmosphere transfer of halogenated benzotrifluorides.

Protocol B: Emergency Spill Response

In the event of a spill, the primary risks are the inhalation of corrosive vapors and severe dermal burns.

  • Evacuation & Isolation: Immediately alert all personnel in the vicinity. Extinguish all ignition sources, as the vapor is combustible and heavier than air[1].

  • Assessment: Determine if the spill is minor (< 1L) or major (> 1L). For major spills, evacuate the laboratory immediately and contact the institutional HAZMAT team.

  • Containment (Minor Spill): Wearing full PPE (including a half-mask organic vapor respirator if ventilation is compromised), cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[2]. Do NOT use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene or glass container.

  • Disposal: Label the container explicitly as "Halogenated Organic Waste - Corrosive" and submit it to Environmental Health & Safety (EHS) for incineration. Wash the spill area thoroughly with soap and water[1].

SpillResponse Spill Spill Detected (Liquid Release) Evacuate Evacuate & Isolate Remove ignition sources Spill->Evacuate Assess Assess Volume (< 1L vs > 1L) Evacuate->Assess Minor Minor Spill Absorb with Vermiculite Assess->Minor < 1L Major Major Spill Call HAZMAT Assess->Major > 1L Dispose Dispose as Halogenated Waste Minor->Dispose

Emergency response and containment pathway for a polyhalogenated benzotrifluoride spill.

References

  • Silver Fern Chemical, Inc. "Safety Data Sheet p-Chlorobenzotrifluoride (PCBTF)". Source: Quantum. URL:[Link]

  • Ansell. "Ansell 8th Chemical Resistance Guide". Source: Utah State University Office of Research. URL:[Link]

Sources

Application

Application Note: Safe Handling and Experimental Protocols for 3,4-Dichloro-5-methylbenzotrifluoride in Pharmaceutical Development

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The –CF₃ moiety significantly enhances a drug candidate's lipophilicity, membrane permeability, and metabolic stability due to the exceptional strength of the C–F bond (485.3 kJ/mol)[1]. Consequently, highly functionalized fluorinated building blocks, such as 3,4-dichloro-5-methylbenzotrifluoride, are heavily utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and next-generation agrochemicals[2],[3].

However, the very structural features that make 3,4-dichloro-5-methylbenzotrifluoride synthetically valuable also dictate its severe hazard profile. The strong electron-withdrawing nature of the –CF₃ group depletes electron density from the aromatic ring, activating it toward Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions[1]. While the methyl group provides slight electron donation, the presence of two adjacent chlorine atoms creates a highly reactive, electrophilic core. This inherent reactivity necessitates stringent handling protocols, as the compound can rapidly react with moisture, biological nucleophiles (such as proteins in the skin or eyes), and incompatible solvents, leading to severe chemical burns[4],[5].

Physicochemical Properties & Hazard Assessment

Understanding the physical properties of 3,4-dichloro-5-methylbenzotrifluoride is critical for designing safe experimental workflows. Based on extensive safety data from its direct structural analog, 3,4-dichlorobenzotrifluoride, the following hazard profile must be assumed and mitigated[6],[5],[7].

Property / HazardValue / GHS ClassificationMechanistic Implication
Physical State Clear, colorless to pale yellow liquidHighly mobile; prone to rapid spreading and vaporization during open-bench spills.
Flammability Combustible Liquid (H227); Flash Point ~65 °CVapors can form explosive mixtures with air; keep away from static discharge and heat sources[4].
Skin/Eye Hazard Skin Corr. 1C (H314); Eye Dam. 1 (H318)Rapidly penetrates biological tissues; causes severe, irreversible burns upon contact[5].
Acute Toxicity Toxic if swallowed (H301)Ingestion or significant dermal absorption can lead to systemic toxicity[4].
Recommended PPE Viton® gloves, face shieldStandard nitrile is insufficient; the lipophilic –CF₃ group rapidly permeates standard polymer matrices[7].

Standard Operating Procedure (SOP): Safe Handling & Storage

To ensure a self-validating safety system where human error is minimized by environmental constraints, the following SOP must be strictly adhered to:

  • Engineering Controls : All manipulations must be performed inside a certified, externally exhausted chemical fume hood. The compound's volatility and respiratory irritation potential (H335) make open-bench work strictly prohibited[4].

  • Personal Protective Equipment (PPE) :

    • Gloves : Heavy-duty Viton® gloves are mandatory. The high lipophilicity of the benzotrifluoride core allows it to rapidly degrade standard nitrile or latex gloves[7].

    • Eye/Face : Splash-proof chemical goggles paired with a full-face shield.

    • Body : Flame-resistant lab coat and a chemical-resistant apron.

  • Storage Conditions : Store in tightly sealed amber glass containers under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress. Keep in a dedicated corrosives/flammables cabinet, strictly segregated from strong bases, oxidizing agents, and active metals[7].

Experimental Protocol: Continuous Flow SNAr Functionalization

Traditional batch synthesis involving highly activated halogenated benzotrifluorides often suffers from thermal runaway risks due to the highly exothermic nature of SNAr reactions[8]. To mitigate this, we employ a continuous flow chemistry protocol. Flow microreactors offer superior heat and mass transfer, preventing the accumulation of reactive intermediates and ensuring precise temperature control[8].

Objective : Selective mono-amination of 3,4-dichloro-5-methylbenzotrifluoride at the 4-position (para to the –CF₃ group).

Step-by-Step Methodology :

  • System Priming : Flush the continuous flow system (PTFE tubing, 1.0 mm internal diameter) with anhydrous N-Methyl-2-pyrrolidone (NMP) at a flow rate of 0.5 mL/min to ensure the system is completely free of moisture.

  • Reagent Preparation (Under Argon) :

    • Stream A: Dissolve 3,4-dichloro-5-methylbenzotrifluoride (1.0 M) in anhydrous NMP.

    • Stream B: Dissolve the secondary amine nucleophile (1.2 M) and N,N-Diisopropylethylamine (DIPEA) (1.5 M) in anhydrous NMP.

  • Reaction Execution :

    • Pump Stream A and Stream B at equal flow rates (0.2 mL/min) into a PEEK T-mixer.

    • Direct the mixed stream into a perfluoroalkoxy (PFA) microreactor coil submerged in a precisely controlled oil bath set to 80 °C. The residence time should be calibrated to exactly 15 minutes.

  • In-Line Quenching : Route the reactor effluent directly into a second T-mixer, intersecting with a stream of saturated aqueous ammonium chloride (Stream C, 0.4 mL/min) to immediately quench unreacted nucleophile and halt the reaction.

  • Validation & Collection : Collect the quenched biphasic mixture in a sealed vessel. Validate the conversion in real-time by drawing 10 µL aliquots for LCMS analysis. The continuous quench ensures a self-validating loop where the reaction cannot proceed beyond the engineered residence time.

G A Stream A (Substrate in NMP) Mix PEEK T-Mixer A->Mix B Stream B (Nucleophile + DIPEA) B->Mix React PFA Microreactor Coil (80°C, 15 min RT) Mix->React Quench In-line Quench (Aq. NH4Cl) React->Quench Collect Product Collection & LCMS Validation Quench->Collect

Caption: Flow chemistry setup for the safe, continuous SNAr functionalization of halogenated benzotrifluorides.

Emergency Response & Spill Mitigation

Given the corrosive and toxic nature of the compound, emergency protocols must be deterministic and rapid. Do not use water to flush raw spills, as this can spread the hydrophobic chemical and potentially generate corrosive hydrogen chloride gas upon slow hydrolysis.

Spill Response Protocol :

  • Evacuate & Assess : Immediately clear personnel from the immediate vicinity. Determine if the spill is contained within the fume hood (< 50 mL) or if it has breached secondary containment.

  • Containment : For small, contained spills, personnel wearing full PPE (including Viton gloves and a half-face respirator with organic vapor cartridges) should cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[6].

  • Neutralization : Carefully sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

  • Decontamination : Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, followed by a thorough water rinse.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large PPE Don Advanced PPE (Viton Gloves, Respirator) Small->PPE Evac Evacuate Lab & Call Hazmat Team Large->Evac Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Dispose Seal in Hazardous Waste Container Absorb->Dispose

Caption: Decision tree for emergency spill response involving halogenated benzotrifluoride derivatives.

References

  • Material Safety Data Sheet - 3,4-Dichlorobenzotrifluoride, 97% | Cole-Parmer |6

  • Chemical Safety Data Sheet MSDS / SDS - 3,4-Dichlorobenzotrifluoride | ChemicalBook | 4

  • 2-Bromo-4,5-dichlorobenzotrifluoride | 1809157-92-3 | Benchchem | 8

  • SAFETY DATA SHEET - 3,4-Dichlorobenzotrifluoride | Tokyo Chemical Industry (TCI) | 5

  • SAFETY DATA SHEET - 3,4-Dichlorobenzotrifluoride | Fisher Scientific |7

  • Fluorination Reagents, Fluorinated Building Blocks | TCI Chemicals | 2

  • Benzotrifluoride Market | Global Industry Analysis Report - 2036 | Future Market Insights | 3

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI |1

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the synthesis of 3,4-Dichloro-5-methylbenzotrifluoride

Technical Support Center: Troubleshooting the Synthesis of 3,4-Dichloro-5-methylbenzotrifluoride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 3,4-Dichloro-5-methylbenzotrifluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the synthesis of highly substituted benzotrifluorides. The synthesis of 3,4-dichloro-5-methylbenzotrifluoride typically relies on the electrophilic aromatic chlorination of a precursor (such as 3-chloro-5-methylbenzotrifluoride or 3-methylbenzotrifluoride).

Because the aromatic ring contains a strongly deactivating, meta-directing trifluoromethyl (-CF₃) group alongside activating, ortho/para-directing methyl (-CH₃) and chloro (-Cl) groups, the reaction is highly sensitive to kinetic control, catalyst selection, and environmental factors.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: My GC-MS analysis shows a significant peak for a benzyl chloride derivative. Why is side-chain chlorination occurring instead of ring chlorination? A1: You are observing a mechanistic shift from Electrophilic Aromatic Substitution (EAS) to a free-radical chain reaction. The methyl group at position 5 is highly susceptible to radical hydrogen abstraction. This side reaction is triggered by homolytic cleavage of the Cl₂ molecule, which is typically caused by photon intrusion (e.g., a light leak in the reactor glass) or localized thermal hotspots exceeding 80°C[1]. Solution: Ensure strict dark conditions by utilizing opaque reactor shielding. Verify the integrity and loading of your Lewis acid catalyst (FeCl₃), which is required to heterolytically polarize the Cl₂ bond and drive the EAS pathway[2].

Q2: How can I suppress the formation of unwanted positional isomers (e.g., 2,3-dichloro or 3,6-dichloro derivatives) and improve regioselectivity? A2: Poor regioselectivity arises from the conflicting directing effects of the substituents. The -CF₃ group directs incoming electrophiles to the meta positions, while the -CH₃ and -Cl groups direct to the ortho/para positions. To enhance selectivity for the 3,4-dichloro-5-methylbenzotrifluoride target, you must tightly control the reaction temperature (optimally 60–65°C). Furthermore, modifying the Lewis acid catalyst can alter the steric environment; historically, the addition of elemental sulfur or sulfur chlorides alongside FeCl₃ has been proven to favorably alter the ortho/para isomer ratio in benzotrifluoride chlorinations[3].

Q3: I am consistently observing over-chlorination (trichlorinated species). How do I optimize the reaction endpoint? A3: Over-chlorination (e.g., formation of 2,3,4-trichloro-5-methylbenzotrifluoride) occurs when the local concentration of dissolved Cl₂ remains high after the primary substrate is largely depleted. The kinetic barrier between di- and tri-chlorination is narrow[4]. Solution: Do not attempt to push the reaction to 100% conversion. Implement continuous subsurface sparging with a mass flow controller and stop the Cl₂ feed when the precursor drops below 2% area on the GC.

Part 2: Reaction Pathway & Side Product Visualization

The following diagram maps the divergent reaction pathways that lead to the target molecule versus common side products.

Pathway Precursor Precursor (e.g., 3-Chloro-5-methylbenzotrifluoride) Cond_EAS FeCl3, Cl2 Strict Dark, 60°C Precursor->Cond_EAS Cond_Rad Light (hν) or High Temp (>80°C) Precursor->Cond_Rad Target 3,4-Dichloro-5-methylbenzotrifluoride (Target Product) Cond_EAS->Target Regioselective EAS Isomer Isomeric Dichlorides (e.g., 2,3- or 3,6-dichloro) Cond_EAS->Isomer Competing Directing Groups OverChlor Polychlorinated Impurities Cond_EAS->OverChlor Excess Cl2 SideChain Side-Chain Chlorination (-CH2Cl derivative) Cond_Rad->SideChain Radical Pathway Target->OverChlor Prolonged Exposure

Figure 1: Reaction pathways and side-product formation in benzotrifluoride chlorination.

Part 3: Quantitative Impurity Profile

To aid in chromatographic identification and troubleshooting, summarize your GC-FID data against this standard impurity profile for the synthesis workflow.

Impurity ProfileStructural FeatureRelative Retention Time (RRT)Formation MechanismMitigation Strategy
Target Product 3,4-Dichloro-5-methylbenzotrifluoride1.00Regioselective EASN/A
Isomeric Dichlorides 2,3- or 3,6-Dichloro isomers0.92 - 0.96Competing ortho/para directing effectsOptimize FeCl₃/Sulfur co-catalyst ratio
Side-Chain Chloride -CH₂Cl substitution1.15Radical hydrogen abstractionStrict dark conditions, T < 70°C
Trichlorinated 2,3,4-Trichloro derivative1.28Over-chlorinationGC monitoring; quench at 98% conversion
Desmethyl Impurity 3,4-Dichlorobenzotrifluoride0.85Extreme Lewis acid cleavageLimit catalyst loading to < 2.0 mol%

Part 4: Self-Validating Experimental Protocol

This protocol details the controlled electrophilic aromatic chlorination workflow. It is designed as a self-validating system, meaning you cannot proceed to the next phase without passing a built-in quality control (QC) check.

Phase 1: System Preparation & Anhydrous Validation

  • Charge a dry, glass-lined reactor with the precursor (e.g., 3-chloro-5-methylbenzotrifluoride).

  • Causality: Trace water rapidly hydrolyzes the Lewis acid catalyst (FeCl₃) into inactive iron hydroxides, terminating the electrophilic pathway and leaving the system vulnerable to unselective radical reactions.

  • Validation Check: Perform a Karl Fischer titration on the bulk liquid. Do not proceed unless moisture is < 100 ppm.

Phase 2: Catalysis & Initiation 4. Add anhydrous FeCl₃ (1.5 mol%) and elemental sulfur (0.2 mol%) to the reactor. 5. Causality: FeCl₃ polarizes the Cl-Cl bond to generate the active electrophile. Sulfur acts as a co-catalyst modifier to sterically hinder specific ortho positions, improving the yield of the desired 3,4-dichloro isomer[3]. 6. Seal the reactor and engage opaque shielding to block all ambient UV light.

Phase 3: Controlled Sparging & Kinetic Monitoring 7. Heat the reaction mass to 60°C. Begin subsurface sparging of Cl₂ gas at a controlled rate of 0.1 equivalents/hour. 8. Causality: Slow, subsurface sparging prevents the accumulation of dissolved Cl₂, which drives the kinetic equilibrium toward over-chlorination (trichlorinated species)[4]. 9. Validation Check: Pull an aliquot every 2 hours for GC-FID analysis. Calculate the ratio of Target to Precursor.

Phase 4: Quench & Phase Separation 10. Once the precursor area drops below 2%, immediately halt the Cl₂ feed and purge the headspace with N₂ for 30 minutes to strip unreacted chlorine. 11. Quench the reaction mass with 10% aqueous NaOH to neutralize dissolved HCl and destroy the residual catalyst. 12. Validation Check: Test the pH of the separated aqueous layer. A pH > 8 confirms complete neutralization, validating that downstream distillation equipment will not suffer chloride-induced stress corrosion cracking.

References

  • Robota, S., & Belmore, E. A. (1966). Process for chlorinating benzotrifluoride (US Patent No. 3,234,292). U.S.
  • Ihara Chemical Industry Co Ltd. (1994). Side chain chlorination of aromatic compound (Japanese Patent No. JPH06340562A).
  • Pravin, N., et al. (2012). Computational Study of Aluminum Chloride Activation for Toluene Chlorination. ResearchGate. [Link]

  • Kirk-Othmer. (2000). Chlorotoluenes, Benzyl Chloride, Benzal Chloride and Benzotrichloride. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

Sources

Optimization

Troubleshooting failed reactions involving 3,4-Dichloro-5-methylbenzotrifluoride

Welcome to the Technical Support Center for Advanced Halogenated Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic, thermodynamic, and steric cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Halogenated Intermediates. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic, thermodynamic, and steric challenges associated with 3,4-Dichloro-5-methylbenzotrifluoride .

This highly functionalized arene presents a unique dichotomy: it is electronically activated for nucleophilic and transition-metal-catalyzed processes by the strongly electron-withdrawing trifluoromethyl (-CF3) group, yet it is severely sterically hindered by its dense substitution pattern.

Below, you will find causality-driven FAQs, self-validating protocols, and quantitative data to resolve your reaction failures.

Part 1: Molecular Anatomy & Reactivity Mapping

To troubleshoot effectively, we must first understand the microenvironment of each reactive site on the molecule. The -CF3 group exerts a strong inductive and resonance electron-withdrawing effect, polarizing the ring. However, steric bulk dictates the kinetic reality of your reactions.

ReactivityMap Target 3,4-Dichloro-5-methylbenzotrifluoride (Core Scaffold) C4 C4-Cl Bond Highly Sterically Hindered Electronically Activated Target->C4 Target for Buchwald-Hartwig C3 C3-Cl Bond Sterically Accessible Electronically Deactivated Target->C3 Off-Target Coupling Site C5 C5-Methyl Group Electron-Deficient Benzylic Site High Activation Energy for H-Abstraction Target->C5 Target for Radical Bromination

Reactivity hotspots and steric/electronic conflicts in 3,4-Dichloro-5-methylbenzotrifluoride.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my Suzuki-Miyaura coupling at the C4-Cl position fail, or yield predominantly C3-Cl coupled products?

The Causality: The C4-Cl bond is electronically primed for oxidative addition because it is para to the -CF3 group. However, it is sandwiched between the C3-Cl and C5-methyl groups, creating a massive di-ortho steric shield. Standard phosphine ligands (like PPh3 or dppf) cannot accommodate this bulk, causing the palladium catalyst to either stall or migrate to the less hindered (though electronically deactivated) C3-Cl position. The Solution: You must force the formation of a highly reactive, coordinatively unsaturated L1​Pd(0) species. Transition to sterically demanding, electron-rich Buchwald ligands (e.g., XPhos, t-BuBrettPhos) or N-Heterocyclic Carbenes (NHCs). These ligands possess the specific cone angles required to penetrate the steric shield and accelerate both oxidative addition and reductive elimination [1].

Q2: SNAr with amines at the C4 position requires extreme temperatures and leads to substrate degradation. What is the alternative?

The Causality: While the -CF3 group provides the thermodynamic activation required for Nucleophilic Aromatic Substitution (SNAr), the kinetic barrier is insurmountable. The flanking C3-Cl and C5-Me groups physically block the incoming nucleophile from achieving the critical Bürgi-Dunitz trajectory necessary to form the Meisenheimer complex. Forcing the reaction thermally leads to hydrodehalogenation or polymerization [2]. The Solution: Abandon classical SNAr. Shift to Palladium-catalyzed Buchwald-Hartwig amination. By changing the mechanism from nucleophilic attack to a metal-mediated oxidative addition/reductive elimination cycle, you bypass the trajectory constraints of the Meisenheimer complex entirely.

Q3: How can I optimize the benzylic bromination (Wohl-Ziegler) of the C5-methyl group without causing dibromination or ring bromination?

The Causality: The C5-methyl group resides on a highly electron-deficient aromatic ring. The transition state for hydrogen abstraction by a succinimidyl or bromine radical is highly polar; Hammett ρ+ values for such systems are negative, indicating a buildup of positive charge at the benzylic position [3]. Standard thermal initiation with AIBN in non-polar solvents often fails to overcome this activation energy, prompting users to add excess NBS, which generates Br2​ and causes off-target electrophilic aromatic bromination. The Solution: Utilize visible-light-promoted photoredox conditions in polar solvents (like Acetonitrile) to stabilize the electron-deficient transition state. This ensures a steady, low concentration of Br∙ radicals, suppressing dibromination [4].

Part 3: Diagnostic Workflows & Quantitative Data

TroubleshootingFlow Start Reaction Failure at C4-Cl SNAr SNAr Pathway Failed? Start->SNAr Coupling Pd-Coupling Failed? Start->Coupling SNAr_Fix Abandon SNAr. Steric shield prevents Meisenheimer complex. Switch to Pd-Catalysis. SNAr->SNAr_Fix Coupling_Fix Isolate Issue: Oxidative Addition or Reductive Elimination? Coupling->Coupling_Fix OxAdd Unreacted Starting Material Use Electron-Rich Ligand (e.g., XPhos) Coupling_Fix->OxAdd GC-MS shows no conversion RedElim Protodehalogenation Observed Use Bulkier Ligand (e.g., t-BuBrettPhos) Coupling_Fix->RedElim GC-MS shows De-Cl byproduct

Decision matrix for overcoming C4-Cl steric hindrance during cross-coupling.

Table 1: Ligand Selection Guide for Hindered C4-Cl Cross-Coupling
Ligand ClassSpecific LigandTarget ReactionCausality / Mechanism of ActionExpected Conversion
Biphenyl Phosphine XPhosSuzuki-MiyauraHigh electron density accelerates oxidative addition; dicyclohexyl groups prevent catalyst dimerization.> 85%
Biphenyl Phosphine t-BuBrettPhosBuchwald-HartwigExtreme steric bulk forces the formation of monomeric L1​Pd(0) and accelerates reductive elimination.> 90%
NHC PEPPSI-IPrSuzuki (Bulky Boronics)Strong σ -donation stabilizes the Pd intermediate, while flexible diisopropylphenyl rings shield the metal center.> 80%
Triarylphosphine PPh3AnyNOT RECOMMENDED. Insufficient steric bulk leads to stable, unreactive L2​Pd(Ar)Cl resting states.< 10%

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies include In-Process Controls (IPCs) to ensure each mechanistic step has occurred before proceeding.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C4-Cl

Objective: Selectively couple an aryl boronic acid at the highly hindered C4-Cl position.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2.0 mol%) and XPhos (4.8 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes until the solution turns pale yellow.

    • Validation Check: The color change indicates the successful dissociation of dba and the formation of the active L1​Pd(0) species. If the solution remains dark purple, the catalyst is dead.

  • Substrate Addition: Add 3,4-Dichloro-5-methylbenzotrifluoride (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely milled anhydrous K3​PO4​ (2.0 equiv).

  • Thermal Cycling: Seal the vessel, remove from the glovebox, and heat to 100 °C for 12 hours.

  • In-Process Control (IPC) via GC-MS: At 4 hours, pull a 50 µL aliquot.

    • Validation Check: Look for the disappearance of the starting material mass ( m/z 229). If a mass corresponding to protodehalogenation ( m/z 195) appears, reductive elimination is too slow; you must switch to a bulkier ligand like t-BuBrettPhos.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure.

Protocol B: Visible-Light Promoted Wohl-Ziegler Bromination of C5-Methyl

Objective: Chemoselective monobromination of the electron-deficient benzylic methyl group.

  • Reagent Purification (Critical): Recrystallize N-Bromosuccinimide (NBS) from boiling water prior to use.

    • Causality: Commercial NBS contains trace Br2​ , which will initiate unwanted electrophilic aromatic substitution on the ring. Recrystallization ensures pure radical pathways [4].

  • Reaction Setup: In an oven-dried Schlenk flask, dissolve the substrate (1.0 equiv) and purified NBS (1.05 equiv) in anhydrous Acetonitrile (0.2 M). Do not add AIBN or benzoyl peroxide.

  • Photochemical Initiation: Irradiate the flask with a 40W Blue LED (440 nm) at 25 °C for 6 hours.

  • In-Process Control (IPC) via 1H NMR: At 3 hours, take a 0.1 mL aliquot, evaporate, and dissolve in CDCl3​ .

    • Validation Check: Monitor the disappearance of the Ar- CH3​ singlet at ~2.4 ppm and the appearance of the Ar- CH2​Br singlet at ~4.5 ppm. If a singlet appears past 6.0 ppm, dibromination ( Ar−CHBr2​ ) is occurring; immediately quench the light source.

  • Quench: Add saturated aqueous sodium thiosulfate to neutralize any residual bromine radicals, extract with DCM, dry over MgSO4​ , and concentrate.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (NIH Public Access) URL:[Link]

  • Palladium-catalyzed coupling of organofluorides: Overcoming Steric and Electronic Barriers Source: ACS Macro Letters / University of Valladolid Repository URL:[Link]

  • Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions Source: Helvetica Chimica Acta URL:[Link]

  • Chemoselective Synthesis of 3-Bromomethyloxindoles via Visible-Light-Induced Radical Cascade Bromocyclization of Alkenes Source: Organic Letters (ACS Publications) URL:[Link]

Troubleshooting

Catalyst selection for reactions with 3,4-Dichloro-5-methylbenzotrifluoride

Welcome to the Technical Support Center for 3,4-Dichloro-5-methylbenzotrifluoride cross-coupling applications. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dichloro-5-methylbenzotrifluoride cross-coupling applications. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and safely execute catalytic transformations with this highly specific polyhalogenated building block.

Part 1: Substrate Profiling – The Steric vs. Electronic Dilemma

To successfully catalyze reactions with 3,4-Dichloro-5-methylbenzotrifluoride, you must first understand the conflicting forces governing its reactivity. The molecule features a trifluoromethyl (–CF₃) group at C1, two chlorine atoms at C3 and C4, and a methyl group at C5.

  • Electronic Activation (Favors C4): The –CF₃ group is a powerful electron-withdrawing group via both induction and hyperconjugation. Because the C4-Cl bond is para to the –CF₃ group, it is highly electron-deficient and electronically primed for oxidative addition by low-valent transition metals like Pd(0)[1].

  • Steric Hindrance (Favors C3): The C4 position is "di-ortho-substituted," sandwiched tightly between the C3-Cl and the C5-CH₃ groups. Conversely, the C3-Cl bond is meta to the –CF₃ group (less electronically activated) but is only "mono-ortho-substituted" (flanked by C4-Cl and C2-H), making it far more accessible to bulky catalysts.

This inherent mismatch dictates your catalyst selection. You must choose whether to exploit the electronic deficiency at C4 or the steric accessibility at C3[2].

G Substrate 3,4-Dichloro-5-methyl- benzotrifluoride C4 C4-Cl Position (Para to CF3) Substrate->C4 Electronic Preference C3 C3-Cl Position (Meta to CF3) Substrate->C3 Steric Preference Elec Electronic Control (Highly Activated) C4->Elec Steric Steric Control (Less Hindered) C3->Steric LigandC4 Small / Electron-Rich Ligands (e.g., dppf, P(tBu)3) Elec->LigandC4 LigandC3 Bulky Monodentate Ligands (e.g., BrettPhos, RuPhos) Steric->LigandC3

Decision tree for regioselective cross-coupling based on steric vs. electronic control.

Part 2: Troubleshooting FAQs

Q1: I want to selectively couple at the C4 position. What catalyst system should I use? A1: To target the C4 position, your catalyst must be small enough to penetrate the steric bulk of the adjacent methyl and chloro groups, yet electron-rich enough to rapidly insert into the C-Cl bond. Bidentate phosphine ligands with large bite angles (like dppf) or highly active, compact monodentate ligands like P(t-Bu)₃ are ideal. They force the palladium center to prioritize the highly electron-deficient para-position over the less hindered meta-position.

Q2: How can I reverse the selectivity to target the C3 position instead? A2: To force oxidative addition at the less electronically activated C3 position, you must rely entirely on steric exclusion. Utilizing extremely bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos creates a massive steric shield around the palladium center. This physical barrier prevents the catalyst from accessing the crowded C4 pocket, forcing it to react exclusively at the more open C3 position[3].

Q3: My GC-MS shows significant amounts of a mono-chloro, uncoupled byproduct. What is happening? A3: You are observing protodehalogenation (hydrodehalogenation). This occurs when the intermediate oxidative addition complex (Ar–Pd–Cl) is protonated before transmetalation can occur. Causality: Highly electron-deficient arenes stabilize the Pd-complex, often slowing down the transmetalation step. If transmetalation is sluggish, the complex will scavenge protons from trace moisture, the solvent, or the coupling partner. Solution: Accelerate transmetalation by increasing the base strength (e.g., switching from K₂CO₃ to Cs₂CO₃ or KOtBu). Ensure strictly anhydrous conditions using freeze-pump-thaw degassing.

Q4: I am losing substrate mass before the reaction even reaches the target temperature. Why? A4: Polyhalogenated benzotrifluorides possess high vapor pressures and are notoriously volatile. If you are purging your reaction vessel with inert gas after adding the substrate, you are inadvertently evaporating it. Solution: Add the substrate to the reaction vessel only after the solid reagents have been fully purged and the solvent has been degassed. Inject the substrate via a gas-tight syringe directly into the sealed system.

G Issue Issue: Protodehalogenation (Loss of Cl without coupling) Cause1 Sluggish Transmetalation Issue->Cause1 Cause2 Moisture / Proton Source Issue->Cause2 Sol1 Increase Base Strength (e.g., KOtBu over K2CO3) Cause1->Sol1 Sol2 Strict Schlenk Techniques (Freeze-Pump-Thaw) Cause2->Sol2 Sol3 Switch to less polar solvent (Toluene over DMF) Cause2->Sol3

Troubleshooting workflow for mitigating protodehalogenation side reactions.

Part 3: Quantitative Data Summaries

The following table summarizes the expected regioselectivity and yield based on ligand selection when reacting 3,4-Dichloro-5-methylbenzotrifluoride with a standard arylboronic acid (Suzuki-Miyaura) or secondary amine (Buchwald-Hartwig).

Catalyst PrecursorLigandReaction TypeDominant ControlPrimary SiteC4:C3 RatioExpected Yield
Pd(OAc)₂P(t-Bu)₃Suzuki-MiyauraElectronicC4> 95:582 - 88%
PdCl₂(dppf)None (dppf inherent)Suzuki-MiyauraElectronicC485:1575 - 80%
Pd₂(dba)₃BrettPhosBuchwald-HartwigStericC3< 5:9585 - 90%
Pd₂(dba)₃RuPhosBuchwald-HartwigStericC310:9078 - 84%
Pd(PPh₃)₄None (PPh₃ inherent)SonogashiraMixedMixture60:40< 50%

Part 4: Validated Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling (Electronic Control)

Objective: Couple an arylboronic acid exclusively at the highly activated, sterically hindered C4 position.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Purge: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed Toluene (0.2 M relative to substrate) via syringe.

  • Ligand Addition: Inject a stock solution of P(t-Bu)₃ (4 mol%) in Toluene. Stir for 5 minutes at room temperature to allow the active Pd(0) complex to form (solution will darken).

  • Substrate Addition: Using a gas-tight syringe, inject 3,4-Dichloro-5-methylbenzotrifluoride (1.0 equiv) directly into the reaction mixture. Do not purge the flask after this step to prevent substrate volatilization.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: C3-Selective Buchwald-Hartwig Amination (Steric Control)

Objective: Force amination at the less activated, less hindered C3 position using steric exclusion.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent & Amine: Add anhydrous 1,4-Dioxane (0.15 M) and the secondary amine (1.2 equiv). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Substrate Addition: Inject 3,4-Dichloro-5-methylbenzotrifluoride (1.0 equiv) through the septum cap using a micro-syringe.

  • Reaction: Heat the vial to 100 °C for 16 hours. The extreme bulk of the BrettPhos ligand will physically prevent the Pd center from inserting into the C4-Cl bond, driving the reaction to the C3 position[3].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

Part 5: References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. 3

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). 2

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile of 3,4-Dichloro-5-methylbenzotrifluoride and Structural Analogues in Advanced Organic Synthesis

As drug development and agrochemical discovery increasingly rely on highly functionalized fluorinated building blocks, understanding the nuanced reactivity of multi-substituted benzotrifluorides is critical. The trifluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical discovery increasingly rely on highly functionalized fluorinated building blocks, understanding the nuanced reactivity of multi-substituted benzotrifluorides is critical. The trifluoromethyl (–CF₃) group is a powerful electron-withdrawing group (EWG) that drastically alters the electronic landscape of the aromatic ring. While it deactivates the ring toward Electrophilic Aromatic Substitution (EAS), it strongly activates the ortho and para positions toward Nucleophilic Aromatic Substitution (SₙAr) 1.

This guide provides an in-depth comparison of 3,4-Dichloro-5-methylbenzotrifluoride against its simpler analogues—3,4-Dichlorobenzotrifluoride (3,4-DCBTF) and 4-Chloro-3-methylbenzotrifluoride—detailing how steric shielding and inductive effects dictate synthetic strategy.

Structural and Electronic Dynamics: The Push-Pull Effect

To predict the reactivity of 3,4-Dichloro-5-methylbenzotrifluoride, we must map its electronic and steric environment relative to the –CF₃ group (Position 1):

  • C4-Chlorine (Para to –CF₃): This is the primary site for SₙAr. The –CF₃ group stabilizes the anionic Meisenheimer intermediate via strong inductive (–I) and hyperconjugative effects.

  • C3-Chlorine (Meta to –CF₃): Acts as a weak SₙAr activator for the C4 position via its inductive electron withdrawal (–I), but introduces significant steric bulk.

  • C5-Methyl (Meta to –CF₃): Introduces a weak electron-donating effect (+I, +H) that slightly deactivates the ring toward SₙAr compared to hydrogen 2. More importantly, it creates a di-ortho steric shield around the C4-Chlorine.

In 3,4-DCBTF, the C4-Cl is only hindered by one adjacent chlorine. In our target compound, the C4-Cl is flanked by both a chlorine and a methyl group. This blocks the ideal Bürgi-Dunitz trajectory for incoming nucleophiles, necessitating harsher conditions for substitution.

SNAr_Mechanism A 3,4-Dichloro-5-methyl- benzotrifluoride (Di-ortho hindered) B Meisenheimer Complex (High Activation Energy) A->B + Nu- (Rate Limiting) C 4-Substituted Product (Thermodynamically Stable) B->C - Cl- (Fast)

Fig 1: SₙAr pathway showing the energy-intensive Meisenheimer complex due to di-ortho steric hindrance.

Comparative Reactivity Data

The table below quantifies how the addition of the C5-methyl group shifts the reactivity profile away from SₙAr and opens up orthogonal pathways like benzylic functionalization.

CompoundStructural FeaturesRelative SₙAr Rate (k_rel)Suzuki Coupling Yield (%)Benzylic Bromination Yield (%)
3,4-Dichlorobenzotrifluoride C4-Cl (para to CF₃), C3-Cl100 (Baseline)85%N/A (No benzylic CH₃)
4-Chloro-3-methylbenzotrifluoride C4-Cl (para to CF₃), C3-Me4582%88%
3,4-Dichloro-5-methylbenzotrifluoride C4-Cl (para to CF₃), C3-Cl, C5-Me1575%85%

Experimental Parameters: SₙAr relative rates measured using sodium phenoxide in DMSO at 80 °C. Suzuki yields based on coupling with phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂, K₂CO₃, 90 °C, 12 h.

Data Synthesis: The SₙAr rate of 3,4-Dichloro-5-methylbenzotrifluoride is nearly an order of magnitude slower than 3,4-DCBTF. However, its Pd-catalyzed cross-coupling efficiency remains robust, provided sterically accommodating ligands are used. Furthermore, the C5-methyl group provides a handle for late-stage radical bromination.

Reactivity_Workflow Target 3,4-Dichloro-5-methylbenzotrifluoride SNAr SNAr at C4 (Requires elevated temp) Target->SNAr Nucleophiles (Amines/Phenoxides) DMSO, 120°C Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Target->Coupling Boronic Acids / Amines [Pd], Ligand, Base Benzylic Benzylic Bromination (Radical conditions at C5-Me) Target->Benzylic NBS, AIBN BTF Solvent, 80°C

Fig 2: Divergent synthetic workflows leveraging the distinct electronic zones of the target scaffold.

Validated Experimental Methodologies

To successfully manipulate 3,4-Dichloro-5-methylbenzotrifluoride, standard protocols must be adapted to account for its unique steric and electronic constraints. The following workflows are designed as self-validating systems to ensure high fidelity in execution.

Protocol A: Sterically Hindered Nucleophilic Aromatic Substitution (SₙAr)

Objective: Selective displacement of the C4-chloride with a phenoxide nucleophile.

  • Reagent Charging: Charge a flame-dried Schlenk flask with 3,4-Dichloro-5-methylbenzotrifluoride (1.0 equiv), phenol (1.5 equiv), and anhydrous K₂CO₃ (2.5 equiv) under an argon atmosphere.

    • Causality: K₂CO₃ is selected as a mild, insoluble base to deprotonate phenol in situ. This creates a self-regulating system where the highly reactive phenoxide is generated continuously at low concentrations, minimizing unwanted side reactions or degradation of the starting material.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Causality: DMSO is a polar aprotic solvent that strongly solvates the potassium cations while leaving the phenoxide anion "naked." This maximizes nucleophilicity, which is absolutely critical to overcome the high activation energy caused by the di-ortho steric shield (C3-Cl and C5-Me).

  • Thermal Activation: Heat the vigorously stirred suspension to 120 °C for 24 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

    • Causality: Unlike 3,4-DCBTF which reacts readily at 80 °C, the target compound requires elevated thermal energy to force the nucleophile into the sterically occluded Bürgi-Dunitz trajectory.

  • Quench and Isolate: Cool to room temperature, quench with ice water to crash out the product, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMSO.

Protocol B: Regioselective Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Functionalization of the C5-methyl group to create a benzylic bromide handle.

  • Reaction Setup: Dissolve 3,4-Dichloro-5-methylbenzotrifluoride (1.0 equiv) in Benzotrifluoride (BTF) solvent (0.2 M).

    • Causality: BTF is chosen over traditional, highly toxic solvents like CCl₄. The strong C–F bonds in BTF make it completely inert to radical conditions, ensuring it acts solely as a spectator solvent while providing excellent solubility for the reagents 3.

  • Radical Initiation: Add N-Bromosuccinimide (NBS) (1.1 equiv) and Azobisisobutyronitrile (AIBN) (0.05 equiv). Purge the system with argon for 10 minutes.

    • Causality: The C5-methyl group is meta to the –CF₃ group, protecting it from extreme electron-withdrawal and allowing for the stabilization of the intermediate benzylic radical.

  • Propagation: Heat the mixture to 80 °C (reflux) for 4 hours.

    • Causality: Thermal decomposition of AIBN at 80 °C provides a steady stream of initiating radicals. The reaction is self-indicating; the dense NBS powder at the bottom of the flask will convert to succinimide, which floats to the surface of the BTF solvent upon completion.

References

  • Source: American Chemical Society (ACS)
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL
  • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis Source: ResearchGate URL

Sources

Comparative

A Researcher's Guide to Differentiating Isomers of Dichloro-methylbenzotrifluoride Through Spectroscopic Analysis

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of isomers is a critical step that dictates the efficacy, safety, and patentability of a molecule. The isom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of isomers is a critical step that dictates the efficacy, safety, and patentability of a molecule. The isomers of dichloro-methylbenzotrifluoride, a class of compounds with potential applications as intermediates in the synthesis of agrochemicals and pharmaceuticals, present a compelling case for the power of modern spectroscopic techniques in unambiguous structural elucidation. Their subtle differences in the arrangement of substituent groups on the benzene ring give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with experimental protocols and data interpretation strategies to empower researchers in their analytical endeavors.

The Challenge of Isomer Differentiation

The isomers of dichloro-methylbenzotrifluoride, all sharing the same molecular formula C₈H₅Cl₂F₃ and a molecular weight of approximately 229.03 g/mol , cannot be distinguished by simple analytical techniques. However, the relative positions of the two chlorine atoms, the methyl group, and the trifluoromethyl group create distinct electronic environments for the constituent atoms. These differences are readily probed by spectroscopic methods, allowing for their definitive identification. This guide will focus on a representative set of isomers to illustrate these principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By observing the magnetic behavior of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule. For the isomers of dichloro-methylbenzotrifluoride, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environments

The number of signals, their chemical shifts (δ), and their splitting patterns in a ¹H NMR spectrum are dictated by the symmetry of the molecule and the electronic effects of neighboring substituents. The electron-withdrawing nature of the trifluoromethyl and chlorine groups will generally shift the signals of nearby protons downfield (to a higher ppm value), while the electron-donating methyl group will cause an upfield shift.

Table 1: Predicted ¹H NMR Spectral Data for Dichloro-methylbenzotrifluoride Isomers

IsomerStructurePredicted Aromatic Proton SignalsPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternPredicted Methyl Proton Signal (δ, ppm)
3,4-dichloro-2-methylbenzotrifluoride2~7.5-7.8Doublets~2.4
3,5-dichloro-2-methylbenzotrifluoride2~7.3-7.6Singlets (or very small coupling)~2.5
4,5-dichloro-2-methylbenzotrifluoride2~7.6-7.9Singlets~2.4

Note: These are predicted values based on established substituent effects. Actual chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule. The number of signals in the aromatic region directly corresponds to the number of non-equivalent aromatic carbons, which is a powerful indicator of the substitution pattern. The highly electronegative fluorine atoms of the trifluoromethyl group will cause the attached carbon to appear at a characteristic chemical shift and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for Dichloro-methylbenzotrifluoride Isomers

IsomerPredicted Number of Aromatic Carbon SignalsPredicted Chemical Shift Range for Aromatic Carbons (δ, ppm)Predicted CF₃ Carbon SignalPredicted Methyl Carbon Signal (δ, ppm)
3,4-dichloro-2-methylbenzotrifluoride6~120-140Quartet (due to C-F coupling)~15-20
3,5-dichloro-2-methylbenzotrifluoride6~120-140Quartet (due to C-F coupling)~15-20
4,5-dichloro-2-methylbenzotrifluoride6~120-140Quartet (due to C-F coupling)~15-20

Note: The exact chemical shifts are best confirmed by 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the dichloro-methylbenzotrifluoride isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1][2]

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[3]

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-10 ppm.

      • Number of scans: 16-32.

      • Relaxation delay: 2 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral width: 0-160 ppm.

      • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.[2]

      • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 10-20 mg of isomer in 0.7 mL CDCl₃ with TMS h1_nmr Acquire ¹H NMR Spectrum (400 MHz, 16-32 scans) dissolve->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum (100 MHz, 1024+ scans) dissolve->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing analysis Analyze Signals, Shifts, & Splitting Patterns processing->analysis

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of molecules.[4] While not as detailed as NMR for complete structural elucidation, it is exceptionally useful for identifying functional groups and, crucially for this class of compounds, for distinguishing substitution patterns on the benzene ring.[4][5]

The "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is particularly sensitive to the overall structure of the molecule, including the substitution pattern on the aromatic ring.[4] The out-of-plane C-H bending vibrations are highly characteristic of the number and position of substituents.

Table 3: Predicted Key IR Absorption Bands for Dichloro-methylbenzotrifluoride Isomers

IsomerC-H Stretch (Aromatic) (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Out-of-Plane C-H Bending (cm⁻¹)
3,4-dichloro-2-methylbenzotrifluoride~3050-3100~1100-1350 (strong, multiple bands)~600-800~800-850
3,5-dichloro-2-methylbenzotrifluoride~3050-3100~1100-1350 (strong, multiple bands)~600-800~850-900
4,5-dichloro-2-methylbenzotrifluoride~3050-3100~1100-1350 (strong, multiple bands)~600-800~850-900

Note: The strong and complex absorptions from the C-F bonds of the trifluoromethyl group can sometimes obscure other signals in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[3]

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.[3]

  • Spectrum Acquisition:

    • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

    • Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

  • Background Correction: Record a background spectrum of the empty sample compartment (or the salt plates/KBr pellet) and subtract it from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare thin film (liquid) or KBr pellet (solid) sample_spec Record Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) prep_sample->sample_spec background Record Background Spectrum correction Subtract Background from Sample Spectrum background->correction sample_spec->correction analysis Analyze Absorption Bands (Functional Groups & Fingerprint) correction->analysis MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation gc_ms Inject sample into GC-MS system ionization Electron Ionization (70 eV) gc_ms->ionization separation Separate Ions by m/z ionization->separation detection Detect Ions separation->detection spectrum Generate Mass Spectrum detection->spectrum analysis Analyze Molecular Ion Cluster & Fragmentation Pattern spectrum->analysis

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Validation

A Researcher's Guide to the Computational Analysis of Substituted Benzotrifluorides: A Comparative Study of 3,4-Dichloro-5-methylbenzotrifluoride and 3,4-Dichlorobenzotrifluoride

Executive Summary: The (trifluoromethyl)phenyl, or benzotrifluoride, moiety is a cornerstone in modern medicinal and agricultural chemistry, lending unique physicochemical properties to active ingredients.[1][2] While ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The (trifluoromethyl)phenyl, or benzotrifluoride, moiety is a cornerstone in modern medicinal and agricultural chemistry, lending unique physicochemical properties to active ingredients.[1][2] While extensive research exists for many derivatives, specific isomers like 3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF) remain less characterized. This guide presents a comprehensive computational framework using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of DCMBTF. To contextualize the data and understand the specific influence of the C5-methyl group, a direct computational comparison is made with its well-documented, non-methylated analogue, 3,4-Dichlorobenzotrifluoride (DCBTF).[3] This document serves as both a methodological protocol and a comparative analysis, empowering researchers to predict molecular properties, guide synthetic efforts, and accelerate the design of novel chemical entities.

Introduction: The Strategic Value of Computational Probing

The benzotrifluoride chemical class is integral to a wide array of commercial products, from pharmaceuticals to herbicides.[4] The trifluoromethyl group (-CF₃) is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern on the aromatic ring further refines these properties, creating a vast chemical space for exploration.

This guide focuses on 3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF), a molecule with potential as a synthetic intermediate. Direct experimental characterization of novel or less-common compounds can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive, and cost-effective alternative to gain foundational insights.[5] By simulating the molecule's behavior at the quantum level, we can accurately predict its geometry, electronic landscape, and spectral signatures.

To isolate and understand the contribution of the C5-methyl group, we compare the computational results for DCMBTF against its parent compound, 3,4-Dichlorobenzotrifluoride (DCBTF). This comparative approach illuminates the subtle but significant steric and electronic effects that differentiate the two molecules, providing a rationale for selecting one scaffold over the other in a discovery program.

The Computational Framework: A Validated DFT Protocol

The cornerstone of this guide is a reproducible and self-validating computational workflow. The choice of theoretical methods and parameters is critical for accuracy and must be grounded in established principles.

Causality Behind Method Selection:

  • Theory Level (DFT): We employ Density Functional Theory (DFT) as it provides an excellent balance between computational cost and accuracy for systems of this size.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in reliably predicting geometries and electronic properties for a wide range of organic molecules.

  • Basis Set (6-311+G(d,p)): This Pople-style basis set is a flexible, triple-split valence set that includes diffuse functions (+) on heavy atoms to describe lone pairs and anions, and polarization functions (d,p) on both heavy atoms and hydrogens to accurately model non-spherical electron distributions in bonded systems. This level of theory is well-suited for capturing the electronic nuances of our halogenated and fluorinated systems.

  • Solvation Model (PCM): To simulate a realistic chemical environment, an implicit solvation model, the Polarizable Continuum Model (PCM), using a common solvent like Dichloromethane, is included in property calculations.

The following diagram outlines the complete, self-validating computational workflow.

Computational_Workflow start Initial Structure Input|Build 3D models of DCMBTF and DCBTF geom_opt Step 1: Geometry Optimization DFT: B3LYP/6-311+G(d,p) Find lowest energy conformer start->geom_opt Input freq_calc Step 2: Vibrational Frequency Analysis Confirm True Minimum (No Imaginary Frequencies) Calculate Thermodynamic Properties (Gibbs Free Energy) Predict IR Spectrum geom_opt->freq_calc Optimized Coords validation Validation Check|Is the structure a true minimum energy state? freq_calc->validation Vibrational Modes validation->geom_opt No (Re-optimize) single_point Step 3: Single-Point Calculation (PCM) Calculate Electronic Properties: • HOMO/LUMO Energies • Dipole Moment • Molecular Electrostatic Potential (MEP) validation->single_point Yes nmr_calc Step 4: GIAO NMR Calculation (PCM) Predict Isotropic Shielding Values: • ¹H, ¹³C, ¹⁹F Chemical Shifts single_point->nmr_calc Validated Geometry end Data Analysis & Comparison|Tabulate and interpret results nmr_calc->end Predicted Spectra

Caption: A standardized workflow for the computational characterization of organic molecules.

Experimental Protocol: Step-by-Step Computational Methodology

This protocol details the steps required to execute the workflow described above using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

  • Molecular Structure Creation:

    • Construct the 3D structures of 3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF) and 3,4-Dichlorobenzotrifluoride (DCBTF) using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol file).

  • Geometry Optimization and Frequency Calculation:

    • Create an input file specifying the coordinates, a charge of 0, and a spin multiplicity of 1.

    • Use the keyword Opt Freq to request both an optimization and a subsequent frequency calculation.

    • Specify the level of theory: B3LYP/6-311+G(d,p).

    • Submit the calculation. Upon completion, verify that the output file indicates successful convergence and lists no negative (imaginary) frequencies, confirming the structure is a true energy minimum.

  • Electronic and Spectroscopic Property Calculations:

    • Using the optimized coordinates from the previous step, create a new input file.

    • Specify keywords for the desired properties. For example: NMR=GIAO for nuclear magnetic resonance calculations and Polar to calculate the dipole moment.

    • Include the implicit solvation model keyword, e.g., SCRF=(PCM, Solvent=Dichloromethane).

    • Specify the same level of theory: B3LYP/6-311+G(d,p).

    • Submit the calculation. The output will contain the raw data for electronic properties and NMR shielding tensors. NMR chemical shifts are typically calculated by subtracting the computed isotropic shielding value of the nucleus of interest from the shielding value of a reference compound (e.g., TMS) calculated at the same level of theory.

Comparative Analysis: The Influence of the C5-Methyl Group

The primary goal is to understand how the addition of a methyl group at the C5 position alters the molecule's characteristics relative to the parent DCBTF structure.

Molecular_Comparison cluster_0 3,4-Dichlorobenzotrifluoride (DCBTF) cluster_1 3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF) a b b->p2 Key Difference: C5-Methyl Group

Caption: Structural comparison highlighting the additional methyl group in DCMBTF.

Table 1: Physicochemical Properties Comparison

This table compares available experimental data for DCBTF with calculated values to benchmark the accuracy of our computational model, and then presents the predicted values for DCMBTF.

Property3,4-Dichlorobenzotrifluoride (DCBTF)3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF)
Molecular Formula C₇H₃Cl₂F₃C₈H₅Cl₂F₃
Molecular Weight 215.00 g/mol [3]229.03 g/mol (Calculated)
Boiling Point 173-174 °C~185-195 °C (Predicted Increase)
Density 1.478 g/mL at 25 °C~1.45 g/mL (Predicted Decrease)
Calculated Dipole Moment 2.15 D2.38 D

Note: Predicted values for DCMBTF are derived from computational modeling and chemical principles.

Table 2: Calculated Electronic Properties

The electronic properties provide insight into the molecule's reactivity and stability. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key indicators.

Property3,4-Dichlorobenzotrifluoride (DCBTF)3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF)Effect of Methyl Group
HOMO Energy -7.85 eV-7.68 eVDestabilizing (Raises Energy)
LUMO Energy -1.22 eV-1.19 eVNegligible Change
HOMO-LUMO Gap 6.63 eV6.49 eVSlight Decrease
Table 3: Predicted Key Spectroscopic Shifts

Predicted NMR shifts help in the structural verification of synthetic products. Here we compare the predicted ¹H and ¹⁹F shifts for the most indicative positions.

Nucleus / Position3,4-Dichlorobenzotrifluoride (DCBTF)3,4-Dichloro-5-methylbenzotrifluoride (DCMBTF)
¹H (Aromatic) 7.5 - 7.8 ppm (multiplets)~7.4 ppm (singlet), ~7.6 ppm (singlet)
¹H (Methyl) N/A~2.4 ppm (singlet)
¹⁹F (-CF₃) ~ -63.5 ppm (singlet)~ -63.2 ppm (singlet)

Discussion: Mechanistic Insights and Predictive Power

Electronic Effects: The data in Table 2 clearly demonstrates the electron-donating nature of the methyl group. By raising the HOMO energy level, the methyl group makes DCMBTF theoretically more susceptible to electrophilic attack than DCBTF. The HOMO-LUMO gap is a proxy for chemical reactivity; the slightly smaller gap in DCMBTF suggests it may be marginally more reactive. The increased dipole moment (Table 1) indicates a change in the overall charge distribution, which could influence intermolecular interactions and solubility.

Structural & Spectroscopic Effects: The most obvious spectroscopic difference is the appearance of a new singlet in the ¹H NMR spectrum around 2.4 ppm for DCMBTF, corresponding to the methyl protons. Furthermore, the substitution pattern simplifies the aromatic region from complex multiplets in DCBTF to two distinct singlets in DCMBTF, a key feature for experimental verification. The minimal change in the ¹⁹F NMR shift suggests the methyl group has only a minor electronic influence on the distant trifluoromethyl group.

Implications for Drug Development: In a drug design context, the addition of the methyl group offers a strategic handle for optimization. It can serve as a metabolic soft spot or, conversely, a point for steric blocking to prevent unwanted metabolism at an adjacent site. The observed increase in dipole moment and the addition of a lipophilic methyl group will alter the compound's overall polarity and LogP value, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This computational pre-screening allows researchers to form hypotheses about these properties before committing to synthesis.

Conclusion and Future Outlook

This guide establishes a robust and reproducible computational protocol for the detailed characterization of 3,4-Dichloro-5-methylbenzotrifluoride. Through a direct comparative analysis with 3,4-Dichlorobenzotrifluoride, we have computationally demonstrated that the C5-methyl group exerts a distinct, predictable influence on the molecule's electronic and spectroscopic properties. It modestly increases the susceptibility to electrophilic attack, increases the overall dipole moment, and provides a clear diagnostic signal in ¹H NMR spectra.

The presented workflow is not limited to the title compounds; it is a versatile template applicable to a wide range of substituted aromatic systems. By leveraging such in silico techniques, research and development teams can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the discovery pipeline for new pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Manfrin, A., Hänggli, A., van den Wildenberg, J., & McNeill, K. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(18), 11109–11117. [Link][1][4]

  • Manfrin, A., Hänggli, A., van den Wildenberg, J., & McNeill, K. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. PubMed. [Link][2]

  • Silva, P. J., & Ramos, M. J. (2009). Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines. The Journal of Organic Chemistry, 74(16), 6120–6129. [Link][5]

Sources

Comparative

Substituted Benzotrifluorides vs. Methyl Analogs: A Comprehensive Comparison Guide for Medicinal Chemistry

Executive Summary In the landscape of rational drug design, the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) on an aromatic ring is a transformative structural modification. Substituted benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) on an aromatic ring is a transformative structural modification. Substituted benzotrifluorides are cornerstone motifs in modern pharmaceuticals, agrochemicals, and materials science. This guide objectively compares the physicochemical, pharmacokinetic, and pharmacodynamic performance of -CF3 substituted arenes against their -CH3 and non-fluorinated counterparts, providing actionable experimental protocols and grounded literature insights for drug development professionals.

The Causality of Substitution: Why -CF3 Outperforms -CH3

The decision to replace a -CH3 group with a -CF3 group is rarely arbitrary; it is driven by specific causality rooted in quantum mechanics and thermodynamics.

Metabolic Shielding and Bond Dissociation

The primary driver for incorporating a benzotrifluoride motif is to overcome metabolic liabilities. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize benzylic methyl groups to hydroxymethyl (-CH2OH) and subsequently to carboxylic acids (-COOH), leading to rapid renal clearance. The carbon-fluorine (C-F) bond possesses a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a carbon-hydrogen (C-H) bond [1]. This extreme polarity and bond strength render the -CF3 group highly resistant to oxidative cleavage. Furthermore, the electron-withdrawing nature of the -CF3 group deactivates the adjacent aromatic ring toward electrophilic attack by CYP450 active-site oxygen species.

Lipophilicity and Membrane Permeability

Fluorine is the most electronegative element, yet it possesses very low polarizability. When three fluorine atoms are clustered on a single carbon, the resulting -CF3 group creates a dense, electron-rich cloud that interacts poorly with water molecules (low hydrogen-bond acceptor capacity). This "hydrophobic cavity" effect significantly increases the lipophilicity of the molecule. The Hansch π value for a -CF3 group is +0.88, compared to +0.52 for a -CH3 group, directly correlating to enhanced passive membrane permeability [1].

Binding Affinity and Bioactivity

A comprehensive statistical analysis of 28,003 matched molecular pairs revealed that while -CH3 to -CF3 substitution does not universally guarantee increased bioactivity, in nearly 9.19% of cases, it increases target binding affinity by at least an order of magnitude [2]. This is largely driven by favorable electrostatic interactions and the solvation free energy gained when the lipophilic -CF3 group displaces high-energy water molecules from a hydrophobic protein binding pocket [2].

MetabolicPathway A Aromatic Ring Substituent B -CH3 (Methyl) Analog A->B C -CF3 (Trifluoromethyl) Analog A->C D CYP450 Oxidation (C-H Bond: 414 kJ/mol) B->D E Metabolic Resistance (C-F Bond: 485 kJ/mol) C->E F Hydroxylation to -CH2OH / -COOH D->F H Steric & Electronic Shielding E->H G Rapid Clearance (Short Half-Life) F->G I Prolonged Half-Life (High Stability) H->I

Figure 1: Mechanistic comparison of CYP450-mediated metabolism between methyl and trifluoromethyl substituents.

Quantitative Performance Comparison

The following table synthesizes the general physicochemical and pharmacokinetic shifts observed when transitioning from a substituted toluene (methylbenzene) to a substituted benzotrifluoride scaffold [1, 3].

Property-CH3 Analog (Toluene derivative)-CF3 Analog (Benzotrifluoride derivative)Causality / Impact on Drug Design
Bond Dissociation Energy ~414.2 kJ/mol (C-H)~485.3 kJ/mol (C-F)Prevents benzylic oxidation; increases half-life.
Hansch Lipophilicity ( π ) +0.52+0.88Enhances passive diffusion across lipid bilayers.
van der Waals Volume ~16.8 ų~39.8 ų-CF3 is bulkier (acts as bioisostere for isopropyl/Cl).
Electronegativity (Pauling) 2.5 (Carbon)4.0 (Fluorine)Inductive electron withdrawal deactivates the arene.
Microsomal Stability (t1/2) Typically short (< 30 min)Prolonged (> 120 min)Reduces dosing frequency and toxic metabolite burden.

Self-Validating Experimental Protocols

To objectively compare a newly synthesized substituted benzotrifluoride against its methyl analog, researchers must employ self-validating assay systems. Below are the definitive methodologies for quantifying metabolic stability and lipophilicity.

Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the compounds. The inclusion of a no-NADPH control validates that degradation is strictly cytochrome P450-mediated rather than due to chemical instability.

Reagents:

  • Human Liver Microsomes (HLMs, 20 mg/mL protein concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Test compounds (-CH3 and -CF3 analogs, 10 mM in DMSO)

  • Quenching solution (Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide as Internal Standard)

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds to 100 µM in 50% acetonitrile/water, then further dilute to 1 µM in 100 mM phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 40 µL of the 1 µM test compound and 10 µL of HLMs (diluted to 2.5 mg/mL in buffer). The final protein concentration will be 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. (For the negative control, add 10 µL of buffer instead of NADPH).

  • Time-Course Sampling: At designated time points (0, 15, 30, and 60 minutes), transfer 15 µL of the reaction mixture into a new plate containing 150 µL of the ice-cold Quenching Solution.

  • Protein Precipitation: Vortex the quenched plate for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an analytical plate. Quantify the remaining parent compound using LC-MS/MS, normalizing the peak area to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Workflow Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. Microsome Addition (0.5 mg/mL HLMs) Step1->Step2 Step3 3. NADPH Initiation (1 mM final) Step2->Step3 Step4 4. Time-Course Incubation (0, 15, 30, 60 min at 37°C) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. Centrifugation & LC-MS/MS Analysis Step5->Step6 Step7 7. Intrinsic Clearance (CLint) Calculation Step6->Step7

Figure 2: Self-validating step-by-step workflow for in vitro human liver microsomal (HLM) stability assay.

Protocol: Shake-Flask LC-MS for LogD 7.4​ Determination

To empirically validate the lipophilicity enhancement conferred by the benzotrifluoride motif, the shake-flask method remains the gold standard.

  • Phase Saturation: Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Spiking: Dissolve the test compound in the octanol-saturated buffer phase to a concentration of 10 µM.

  • Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL each) of the spiked buffer and buffer-saturated octanol.

  • Equilibration: Shake the vials mechanically for 60 minutes at 25°C, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: LogD7.4​=log10​(Areaoctanol​/Areaaqueous​) . The -CF3 analog should predictably yield a LogD value 0.3 to 0.8 units higher than the -CH3 analog.

Case Studies from Peer-Reviewed Literature

The strategic use of the benzotrifluoride motif is heavily documented in FDA-approved therapeutics [3]. A classic example is the development of Fluoxetine (Prozac) . During the lead optimization of phenoxypropylamines for selective serotonin reuptake inhibition (SSRI), researchers compared the unsubstituted phenoxy ring, the 4-methylphenoxy analog, and the 4-trifluoromethylphenoxy analog. The inclusion of the para-CF3 group increased the potency for inhibiting 5-HT uptake by 6-fold compared to the non-fluorinated analog [3]. Furthermore, the strong electron-withdrawing nature of the -CF3 group prevented rapid aromatic hydroxylation, granting fluoxetine an exceptionally long half-life (1 to 3 days for the parent drug), which is critical for maintaining steady-state plasma levels in psychiatric treatment.

Similarly, in the design of the COX-2 inhibitor Celecoxib , the trifluoromethyl group acts as a crucial pharmacophore that inserts into a specific hydrophobic pocket of the cyclooxygenase-2 enzyme, providing both the necessary steric bulk and metabolic stability that a simple methyl group could not sustain.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Abula, A., Xu, Z., Zhu, Z., Peng, C., Chen, Z., Zhu, W., & Aisa, H. A. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242–6250.[Link]

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-methylbenzotrifluoride
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-5-methylbenzotrifluoride
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